molecular formula C5H4ClIN2O B169026 6-Chloro-4-iodo-3-methoxypyridazine CAS No. 181355-92-0

6-Chloro-4-iodo-3-methoxypyridazine

Cat. No.: B169026
CAS No.: 181355-92-0
M. Wt: 270.45 g/mol
InChI Key: AWEZJAIGNOXBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-iodo-3-methoxypyridazine, also known as this compound, is a useful research compound. Its molecular formula is C5H4ClIN2O and its molecular weight is 270.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-iodo-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZJAIGNOXBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630548
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181355-92-0
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181355-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway to 6-Chloro-4-iodo-3-methoxypyridazine, a substituted pyridazine of interest in medicinal chemistry and drug development. A critical clarification is addressed at the outset: the synthesis of this molecule from 2,2,6,6-tetramethylpiperidine (TMP) is not a chemically viable route. TMP is a sterically hindered amine primarily utilized as a non-nucleophilic base or a precursor to related reagents, not as a structural component for heterocyclic ring formation. This guide, therefore, focuses on a well-established and scientifically sound synthetic approach starting from readily available precursors. The proposed pathway commences with the formation of the pyridazine core from maleic anhydride, followed by a series of functional group transformations including chlorination, regioselective methoxylation, and iodination to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of this synthesis.

The Role of 2,2,6,6-Tetramethylpiperidine (TMP) in Organic Synthesis

2,2,6,6-Tetramethylpiperidine (TMP or TMPH) is a cyclic secondary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of four methyl groups. This structural feature dictates its chemical reactivity, rendering it a poor nucleophile but an effective strong, non-nucleophilic base.

Its primary applications in organic synthesis include:

  • Deprotonation Reactions: TMP is used to deprotonate acidic protons without the complication of nucleophilic attack on the substrate.

  • Formation of Lithium Tetramethylpiperidide (LiTMP): When treated with n-butyllithium, TMP forms LiTMP, a powerful non-nucleophilic base for the deprotonation of less acidic carbon acids and for directed ortho-metalation reactions.

  • Precursor to TEMPO: TMP is the precursor to the stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is a widely used catalyst for selective oxidation reactions.

Due to its chemical nature, TMP does not serve as a building block for the construction of heterocyclic rings like pyridazine. The synthesis of the pyridazine core requires a different set of starting materials and reaction strategies.

TMP_Role Figure 1: Chemical Role of 2,2,6,6-Tetramethylpiperidine (TMP) TMP 2,2,6,6-Tetramethylpiperidine (TMP) LiTMP Lithium Tetramethylpiperidide (LiTMP) (Strong, Non-nucleophilic Base) TMP->LiTMP + nBuLi TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (Stable Radical Oxidant) TMP->TEMPO Oxidation Deprotonation Deprotonation of Acidic Substrates TMP->Deprotonation As a hindered base nBuLi n-Butyllithium Oxidation Oxidation Synthesis_Pathway Figure 2: Proposed Synthetic Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product MaleicAnhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine MaleicAnhydride->Dihydroxypyridazine Step 1: Cyclization Hydrazine Hydrazine Hydrazine->Dihydroxypyridazine Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine Step 2: Chlorination ChloroMethoxypyridazine 3-Chloro-6-methoxypyridazine Dichloropyridazine->ChloroMethoxypyridazine Step 3: Regioselective Methoxylation FinalProduct This compound ChloroMethoxypyridazine->FinalProduct Step 4: Iodination

physicochemical properties of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridazine derivative with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, general experimental procedures for its synthesis and characterization, and relevant safety information. Due to the limited availability of experimental data, this guide incorporates computed values and information from structurally related compounds to offer a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 181355-92-0, is a unique trifunctionalized pyridazine.[1][2] Its structure incorporates a chlorine atom, an iodine atom, and a methoxy group, offering multiple reactive sites for synthetic modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 181355-92-0ChemShuttle[1], PubChem[2]
Molecular Formula C₅H₄ClIN₂OPubChem[2]
Molecular Weight 270.45 g/mol PubChem[2]
Canonical SMILES COC1=NN=C(C=C1I)ClPubChem[2]
InChI InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3PubChem[2]
InChIKey AWEZJAIGNOXBAI-UHFFFAOYSA-NPubChem[2]
Computed XLogP3 1.8PubChem[2]
Topological Polar Surface Area 35 ŲPubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]

Note: The majority of the physicochemical properties listed are computationally derived and should be confirmed through experimental validation.

Experimental Protocols

General Synthesis of Substituted Pyridazines

The synthesis of polysubstituted pyridazines often involves multi-step sequences starting from readily available precursors. A plausible synthetic approach could involve the construction of the pyridazine ring followed by sequential halogenation and methoxylation reactions.

General Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction1 Ring Formation start->reaction1 reaction2 Halogenation reaction1->reaction2 reaction3 Methoxylation reaction2->reaction3 product 6-Chloro-4-iodo- 3-methoxypyridazine reaction3->product chromatography Column Chromatography product->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir

References

In-Depth Technical Guide: 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-iodo-3-methoxypyridazine, a halogenated pyridazine derivative of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, and highlights its role as a versatile chemical intermediate.

Core Compound Identification

The compound at the center of this guide is This compound .[1] Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group on the pyridazine ring, makes it a valuable building block for the synthesis of more complex heterocyclic compounds.

Table 1: Compound Identification and Key Properties [1]

IdentifierValue
IUPAC Name This compound
CAS Number 181355-92-0
Molecular Formula C₅H₄ClIN₂O
Molecular Weight 270.45 g/mol
Canonical SMILES COC1=NN=C(C=C1I)Cl
InChI Key AWEZJAIGNOXBAI-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These computed properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Properties [1]

PropertyValue
XLogP3-AA 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 269.90569 g/mol
Monoisotopic Mass 269.90569 g/mol
Topological Polar Surface Area 35.2 Ų
Heavy Atom Count 10
Complexity 199

Synthesis and Reactivity

Potential Applications in Research and Development

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. They are integral components in many pharmaceuticals and agrochemicals. Although specific biological activities for this compound have not been extensively reported, its structural motifs are present in molecules with demonstrated utility. For instance, various substituted pyridazines have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for the treatment of autoimmune and inflammatory diseases. The presence of both chloro and iodo groups on this scaffold provides medicinal chemists with two reactive handles to systematically modify the molecule and explore its structure-activity relationship (SAR) for various biological targets.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent derivatization of this compound, highlighting its role as a key intermediate.

Synthesis_and_Functionalization cluster_synthesis Synthesis of Intermediate cluster_functionalization Selective Functionalization Precursor Dichloromethoxypyridazine Intermediate This compound Precursor->Intermediate Iodination Suzuki Suzuki Coupling (Aryl/Heteroaryl) Intermediate->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynyl) Intermediate->Sonogashira Pd/Cu-catalyzed Nucleophilic_Sub Nucleophilic Substitution (Amines, Alcohols, etc.) Intermediate->Nucleophilic_Sub at C6-Cl Final_Products Diverse Pyridazine Derivatives Suzuki->Final_Products Sonogashira->Final_Products Nucleophilic_Sub->Final_Products

References

molecular structure and formula of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectroscopic data for 6-Chloro-4-iodo-3-methoxypyridazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

Molecular Structure and Formula

This compound is a halogenated and methoxy-substituted pyridazine derivative. The presence of chloro, iodo, and methoxy functional groups on the pyridazine ring makes it a versatile building block in medicinal chemistry and organic synthesis.

The molecular formula for this compound is C₅H₄ClIN₂O .[1] Its structure is characterized by a pyridazine ring substituted with a chlorine atom at position 6, an iodine atom at position 4, and a methoxy group at position 3.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₄ClIN₂OPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 181355-92-0PubChem[1]
Molecular Weight 270.45 g/mol PubChem[1]
Monoisotopic Mass 269.90569 g/mol PubChem[1]
XLogP3-AA 1.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 35 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
SMILES COC1=NN=C(C=C1I)ClPubChem[1]
InChI InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3PubChem[1]
InChIKey AWEZJAIGNOXBAI-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases.

  • ¹H NMR Spectroscopy: While the existence of ¹H NMR spectra is noted in databases like PubChem, specific chemical shift and multiplicity data are not provided in the available search results.[1] For structurally similar compounds, such as 6-chloropyridazin-3-amine, proton signals on the pyridazine ring appear in the range of δ 6.95-7.34 ppm. The methoxy group in this compound would be expected to produce a singlet peak, likely in the range of δ 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: No experimental ¹³C NMR data for this compound has been identified in the conducted searches. For comparison, the carbon signals for 6-chloropyridazin-3-amine have been reported at δ 119.8, 131.1, 147.1, and 161.5 ppm.

  • Mass Spectrometry: Experimental mass spectrometry data for this compound has not been found. The analysis of structurally related compounds suggests that the molecular ion peak would be a prominent feature in the mass spectrum.

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

G A 3,6-Dichloropyridazine B 3-Chloro-6-methoxypyridazine A->B Sodium Methoxide C 4-Amino-3-chloro-6-methoxypyridazine B->C Nitration followed by Reduction D This compound C->D Diazotization & Iodination

Caption: Proposed synthesis of this compound.

Step 1: Methoxylation of 3,6-Dichloropyridazine

The synthesis would likely commence with the selective methoxylation of a commercially available starting material, 3,6-dichloropyridazine. This can be achieved by reacting 3,6-dichloropyridazine with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. A patent describing a similar transformation on a substituted 6-chloropyridazine-3-carboxylic acid suggests that this reaction typically proceeds under reflux conditions.[2]

  • Protocol:

    • Dissolve 3,6-dichloropyridazine in anhydrous methanol.

    • Add a stoichiometric equivalent of sodium methoxide.

    • Reflux the reaction mixture for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 3-chloro-6-methoxypyridazine by recrystallization or column chromatography.

Step 2: Introduction of an Amino Group at the 4-Position

The introduction of an iodine atom at the 4-position can be facilitated by the conversion of an amino group via a diazonium salt. Therefore, the next step would involve the introduction of an amino group at the 4-position of 3-chloro-6-methoxypyridazine. This is typically achieved through a nitration reaction followed by reduction.

  • Protocol (General):

    • Nitration: React 3-chloro-6-methoxypyridazine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

    • Reduction: The resulting nitro-derivative is then reduced to the corresponding amine using a suitable reducing agent, such as iron powder in acetic acid or catalytic hydrogenation.

Step 3: Diazotization and Iodination

The final step involves the conversion of the 4-amino-3-chloro-6-methoxypyridazine to the target compound. This is a well-established method for introducing iodine onto an aromatic ring.

  • Protocol (General):

    • Dissolve the 4-amino-3-chloro-6-methoxypyridazine in an acidic solution (e.g., hydrochloric or sulfuric acid) at low temperature (typically 0-5 °C).

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Introduce a solution of potassium iodide or sodium iodide to the diazonium salt solution, which will lead to the displacement of the diazonium group by iodine.

    • Allow the reaction to warm to room temperature and then work up the reaction mixture to isolate and purify the final product, this compound.

Disclaimer: The synthetic protocols described above are based on general procedures for similar compounds and have not been experimentally verified for the specific synthesis of this compound. Researchers should conduct a thorough literature search and perform appropriate safety assessments before attempting any experimental work.

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of well-established organic transformations. The logical flow of the proposed synthesis is based on the strategic introduction and manipulation of functional groups on the pyridazine core.

G Start Commercially Available Starting Material (e.g., 3,6-Dichloropyridazine) Step1 Selective Monofunctionalization (Methoxylation) Start->Step1 Step2 Introduction of a Directing Group (Nitration -> Amination) Step1->Step2 Step3 Sandmeyer-type Reaction (Diazotization & Iodination) Step2->Step3 End Target Molecule: This compound Step3->End

Caption: Logical workflow for the proposed synthesis.

This guide provides a summary of the currently available technical information for this compound. Further experimental research is required to fully characterize this compound, including the determination of its physical properties and the acquisition of detailed spectroscopic data.

References

In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Chloro-4-iodo-3-methoxypyridazine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes spectral prediction methodologies to offer valuable insights for researchers working with this and structurally related compounds. The information herein is intended to support spectral interpretation, structural verification, and the design of future experiments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the aromatic proton and the methoxy group protons. The data is summarized in the table below.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-57.8 - 8.2Singlet (s)1H
-OCH₃4.1 - 4.3Singlet (s)3H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound would display five signals corresponding to the five carbon atoms in the molecule. The predicted chemical shifts are detailed in the table below.

Assignment Predicted Chemical Shift (δ, ppm)
C-3160 - 165
C-6150 - 155
C-5130 - 135
C-490 - 95
-OCH₃55 - 60

Experimental Protocols

The following provides a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry vial.

  • The solution is thoroughly mixed to ensure complete dissolution.

  • The resulting clear solution is transferred into a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe (BBO) probe.

  • Software: TopSpin 3.2 (or equivalent).

  • Temperature: All spectra are recorded at a constant temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1 second.

  • Spectral Width: -10 to 220 ppm.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied manually to obtain a flat baseline.

  • Baseline correction is performed to ensure accurate integration.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure with atom assignments and a general workflow for the characterization of a synthesized compound.

molecular_structure Molecular Structure of this compound cluster_pyridazine cluster_substituents N1 N N2 N N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 OCH3 OCH₃ C3->OCH3 C5 C5 C4->C5 I I C4->I C6 C6 C5->C6 H5 H C5->H5 C6->N1 Cl Cl C6->Cl

Molecular structure of this compound with atom numbering for NMR assignment.

workflow General Workflow for Synthesis and Characterization synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_verification Structural Verification purification->structural_verification purity_analysis Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity_analysis nmr 1H and 13C NMR Spectroscopy structural_verification->nmr ms Mass Spectrometry (MS) structural_verification->ms ir Infrared (IR) Spectroscopy structural_verification->ir data_analysis Data Analysis and Reporting nmr->data_analysis ms->data_analysis ir->data_analysis purity_analysis->data_analysis

solubility of 6-Chloro-4-iodo-3-methoxypyridazine in dioxane and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 6-Chloro-4-iodo-3-methoxypyridazine, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on qualitative solubility information inferred from synthetic and purification protocols, alongside a standardized experimental procedure for determining solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility considerations.

PropertyValueSource
Molecular Formula C₅H₄ClIN₂OPubChem[1]
Molecular Weight 270.45 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 181355-92-0PubChem[1]

Qualitative Solubility Assessment

  • Ethyl Acetate: Procedures involving the extraction of related pyridazine derivatives, such as 6-chloro-4-iodopyridin-3-amine, from aqueous solutions using ethyl acetate suggest that this compound is likely soluble in this solvent.[2]

  • Methanol: A patent detailing the synthesis of a related compound, 6-chloropyridazine-3-carboxylic acid, specifies recrystallization from methanol.[3] This indicates that this compound is likely soluble in methanol, particularly at elevated temperatures.

  • Chloroform: The use of deuterated chloroform (CDCl₃) as a solvent for NMR analysis of a similar compound, 6-chloro-4-iodopyridin-3-amine, implies solubility in chloroform.[2]

  • Dimethylformamide (DMF) and Tetrahydrofuran (THF): These solvents are mentioned in the context of synthetic reactions involving related iodopyridazines, suggesting they are suitable solvents for dissolving the reactant, which points to at least moderate solubility.[4]

Based on these observations, it can be inferred that this compound, as a substituted heterocyclic organic molecule, is expected to exhibit solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is likely to be limited.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a standardized experimental protocol for determining the solubility of this compound in a solvent of interest, such as dioxane.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., dioxane, analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound in the sample.

    • Construct a calibration curve from the standard solutions to ensure the accuracy of the measurement.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal and equilibrate at constant temperature A->B C Collect supernatant B->C D Filter to remove undissolved solid C->D E Dilute sample D->E G Analyze standards and sample (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Calculate concentration G->H I Solubility (mg/mL or mol/L) H->I Final Solubility Value

Caption: Workflow for Experimental Solubility Determination.

This guide provides a summary of the available solubility information for this compound and a practical protocol for its quantitative determination. For researchers in drug development and chemical synthesis, understanding and accurately measuring the solubility of such intermediates is a critical step in process optimization and formulation development.

References

The Differential Reactivity of 6-Chloro-4-iodo-3-methoxypyridazine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the chloro and iodo substituents in 6-Chloro-4-iodo-3-methoxypyridazine, a versatile heterocyclic building block in medicinal chemistry and materials science. The inherent electronic and steric differences between the C4-Iodo and C6-Chloro positions on the electron-deficient pyridazine core allow for remarkable regioselective functionalization. This document details the principles governing this selectivity and provides experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid researchers in synthetic planning and execution.

Introduction: The Strategic Value of Dihalopyridazines

Substituted pyridazines are privileged scaffolds in drug discovery, appearing in molecules targeting a range of diseases. The compound this compound offers two distinct reactive handles for sequential, selective chemical modification. The ability to functionalize one halogen while leaving the other intact is crucial for the efficient construction of complex molecular architectures.

The core principle governing the reactivity of this molecule is the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This fundamental difference dictates the chemoselectivity observed in the most common and synthetically useful transformations, particularly in palladium-catalyzed cross-coupling reactions where oxidative addition occurs preferentially at the C-I bond.

Core Principles of Regioselective Reactivity

The selective functionalization of this compound is primarily dictated by two factors:

  • Carbon-Halogen Bond Strength: The bond dissociation energies (BDE) for C-X bonds on an aromatic ring follow the trend C-Cl > C-Br > C-I. The lower BDE of the C-I bond makes it more susceptible to cleavage, particularly during the oxidative addition step in palladium-catalyzed cycles.

  • Position on the Pyridazine Ring: The two nitrogen atoms in the pyridazine ring act as electron-withdrawing groups, making the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene. The C4 and C6 positions are both activated, but the C-I bond's superior leaving group ability and reactivity in cross-coupling reactions make it the primary site of transformation under kinetic control.

This predictable reactivity allows for a strategic, stepwise approach to synthesis, where the more reactive iodo group is addressed first, followed by modification at the more robust chloro position.

Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization of the C4-Position

Palladium-catalyzed cross-coupling reactions are the most reliable methods for selectively functionalizing the C4-iodo position of this compound. The oxidative addition of the Pd(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond, leading to excellent regioselectivity.

G start This compound pd_cat Pd(0) Catalyst Oxidative Addition start->pd_cat Preferential reaction at C4-Iodo suzuki Suzuki Coupling (Ar-B(OH)₂) pd_cat->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) pd_cat->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) pd_cat->buchwald prod_suzuki 6-Chloro-4-aryl-3-methoxypyridazine suzuki->prod_suzuki prod_sono 6-Chloro-4-alkynyl-3-methoxypyridazine sonogashira->prod_sono prod_buch 6-Chloro-4-amino-3-methoxypyridazine buchwald->prod_buch

Caption: Selective cross-coupling at the C4-Iodo position.

Sonogashira Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the pyridazine core and a terminal alkyne.[1][2] This reaction is highly efficient and proceeds with excellent selectivity for the iodo position.

Table 1: Quantitative Data for Regioselective Cross-Coupling Reactions

Reaction TypeReacting PositionTypical ReagentsCatalyst System (mol%)BaseSolventTemp. (°C)Yield (%)
Sonogashira C4-IodoTerminal AlkynePdCl₂(PPh₃)₂ (3%), CuI (5%)Et₃N or DIPEATHF or DMF25 - 7075 - 95
Suzuki C4-IodoArylboronic AcidPd(PPh₃)₄ (5%) or Pd(dppf)Cl₂ (3%)K₂CO₃ or Cs₂CO₃Dioxane/H₂O80 - 10070 - 90
Buchwald-Hartwig C4-IodoAmine (R₂NH)Pd₂(dba)₃ (2%), Xantphos (4%)K₃PO₄ or Cs₂CO₃Toluene or Dioxane90 - 11065 - 85

Yields are representative estimates based on analogous systems and may vary based on specific substrates and optimized conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, ~0.1 M concentration) followed by an amine base such as triethylamine (Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by coupling the aryl iodide with a boronic acid or ester. This reaction is fundamental for synthesizing biaryl structures and demonstrates high selectivity for the C4 position.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: In a flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and a base such as K₂CO₃ (2.5 equiv.).

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a solvent system such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the product via column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridazines. The C-I bond is the preferred site for this transformation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by an anhydrous solvent like toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the resulting crude material by flash chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

While palladium-catalyzed reactions offer the most predictable regioselectivity, nucleophilic aromatic substitution (SNA_r) provides an alternative pathway. In SNA_r reactions, the outcome is heavily dependent on the reaction conditions and the nature of the nucleophile. Generally, iodide is a better leaving group than chloride. Therefore, under conditions that favor a kinetically controlled SNA_r mechanism, substitution is expected to occur at the C4-iodo position.[3]

However, the regioselectivity can be influenced by the nucleophile.[4] For instance, hard nucleophiles may favor displacement of the harder chloride leaving group under certain thermodynamic conditions, although this is less common.

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

PositionLeaving GroupRelative ReactivityTypical NucleophilesConditions
C4 IodoHigherR-SH, R-OH, R₂NHBase (e.g., K₂CO₃, NaH), DMF/DMSO, 25-100 °C
C6 ChloroLowerStronger/harsher conditionsHigher temperatures (>120 °C), stronger nucleophiles

Experimental Protocol: General Procedure for Thiolation (SNA_r)

  • Setup: To a solution of this compound (1.0 equiv.) in an aprotic polar solvent like DMF, add a base such as K₂CO₃ (2.0 equiv.).

  • Nucleophile Addition: Add the desired thiol (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from 25 °C to 80 °C, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography.

G start 1. Reaction Setup reagents Combine Aryl Halide, Catalyst, Base in Schlenk Flask start->reagents atmosphere 2. Inert Atmosphere reagents->atmosphere degas Evacuate and backfill with Argon/Nitrogen (3x) atmosphere->degas addition 3. Reagent Addition degas->addition add_solv Add degassed solvent, followed by liquid reagents (e.g., Alkyne, Amine) addition->add_solv reaction 4. Reaction add_solv->reaction stir Stir at specified temperature. Monitor by TLC/LC-MS reaction->stir workup 5. Work-up & Extraction stir->workup quench Cool, quench reaction, and extract with organic solvent workup->quench purify 6. Purification quench->purify column Dry, concentrate, and purify by flash column chromatography purify->column end Characterized Product column->end

Caption: A typical experimental workflow for cross-coupling.

Conclusion

The differential reactivity of the C4-iodo and C6-chloro groups in this compound provides a robust and predictable platform for sequential chemical modification. For drug development professionals and synthetic chemists, this molecule serves as a powerful building block. Palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, offer a reliable and high-yielding strategy for the selective functionalization of the C4-iodo position. Nucleophilic aromatic substitution can also be employed, typically favoring the same position under kinetic control. This guide provides the foundational principles and practical protocols necessary to strategically leverage this differential reactivity in the synthesis of complex, high-value pyridazine derivatives.

References

An In-depth Technical Guide to 6-Chloro-4-iodo-3-methoxypyridazine: A Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-iodo-3-methoxypyridazine, a key building block in the synthesis of diverse heterocyclic compounds. Due to its unique substitution pattern, this pyridazine derivative offers multiple reaction sites, enabling the strategic construction of complex molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties

This compound is a halogenated pyridazine derivative. Its structure and key properties are summarized in the table below.

PropertyValue
CAS Number 181355-92-0
Molecular Formula C₅H₄ClIN₂O
Molecular Weight 270.45 g/mol
IUPAC Name This compound
Canonical SMILES COC1=NN=C(C=C1I)Cl
InChI Key AWEZJAIGNOXBAI-UHFFFAOYSA-N

Synthesis of this compound

Synthesis_Workflow start 3,6-Dichloropyridazine-4-carboxylic acid step1 Selective Methoxylation start->step1 NaOMe, MeOH intermediate1 6-Chloro-3-methoxy-pyridazine-4-carboxylic acid step1->intermediate1 step2 Decarboxylative Iodination (e.g., Hunsdiecker Reaction) intermediate1->step2 I₂, Ag₂O or other iodinating agents product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 6-Chloro-3-methoxypyridazine-4-carboxylic acid (Intermediate 1)

This step involves the selective nucleophilic substitution of one chlorine atom with a methoxy group. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position.

  • Reagents: 3,6-Dichloropyridazine-4-carboxylic acid, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Dissolve 3,6-dichloropyridazine-4-carboxylic acid in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-25 °C). The molar ratio of NaOMe should be carefully controlled to favor mono-substitution.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-chloro-3-methoxypyridazine-4-carboxylic acid.

Step 2: Synthesis of this compound (Final Product)

This step can be achieved through a decarboxylative iodination, such as the Hunsdiecker reaction or a variation thereof.[1][2][3]

  • Reagents: 6-Chloro-3-methoxypyridazine-4-carboxylic acid, Silver(I) oxide (Ag₂O), Iodine (I₂), and an inert solvent (e.g., carbon tetrachloride).

  • Procedure:

    • Convert the carboxylic acid to its silver salt by reacting it with silver(I) oxide.

    • Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

    • Add a stoichiometric amount of iodine to the suspension.

    • Heat the reaction mixture to reflux, monitoring for the evolution of carbon dioxide.

    • After the reaction is complete (as indicated by TLC or the cessation of gas evolution), cool the mixture and filter off the silver salts.

    • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Reactivity and Applications in Heterocyclic Synthesis

This compound is a versatile building block due to the differential reactivity of its halogen substituents. The iodine at the 4-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 6-position. This allows for selective functionalization at the C4 position, followed by subsequent modification at the C6 position.

Reactions start This compound suzuki Suzuki Coupling start->suzuki R-B(OH)₂, Pd catalyst, Base sonogashira Sonogashira Coupling start->sonogashira R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd catalyst, Base product_suzuki 4-Aryl/Heteroaryl-6-chloro- 3-methoxypyridazine suzuki->product_suzuki product_sonogashira 4-Alkynyl-6-chloro- 3-methoxypyridazine sonogashira->product_sonogashira product_buchwald 4-Amino-6-chloro- 3-methoxypyridazine buchwald->product_buchwald nucleophilic Nucleophilic Substitution (at C6) product_nucleophilic Further functionalized pyridazine derivatives nucleophilic->product_nucleophilic Nu⁻ product_suzuki->nucleophilic product_sonogashira->nucleophilic product_buchwald->nucleophilic

Caption: Key reactions of this compound.

Suzuki Coupling

The Suzuki coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction will preferentially occur at the more reactive C-I bond.

  • General Protocol:

    • To a reaction vessel, add this compound, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

    • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, and perform an aqueous workup.

    • Purify the product by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~80-95 (Estimated)
This compound4-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O~75-90 (Estimated)
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • General Protocol:

    • To a reaction vessel, add this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

    • Add a suitable solvent (e.g., THF or DMF).

    • Degas the mixture and stir it under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup.

    • Purify the product by column chromatography.

Reactant 1Reactant 2Pd CatalystCu(I) Co-catalystBaseSolventYield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF~85-98 (Estimated)
This compoundPropargyl alcoholPd(PPh₃)₄CuIDIPEADMF~70-90 (Estimated)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

  • General Protocol:

    • To a reaction vessel, add this compound, an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equivalents).

    • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

    • Degas the mixture and heat it under an inert atmosphere at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, and perform an aqueous workup.

    • Purify the product by column chromatography.

Reactant 1Reactant 2Pd Catalyst/LigandBaseSolventYield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene~70-90 (Estimated)
This compoundAnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane~65-85 (Estimated)

Application in Drug Discovery: p38 MAPK Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors.[4][5] The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory response, and its inhibition is a therapeutic target for various inflammatory diseases.[6][7] this compound serves as a valuable starting material for the synthesis of p38 MAPK inhibitors.

p38_Pathway stress Cellular Stress / Inflammatory Cytokines mapkkk MAPKKK stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., transcription factors) p38->substrates response Inflammatory Response substrates->response inhibitor Pyridazine-based p38 Inhibitor inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the role of inhibitors.

By utilizing the synthetic strategies outlined above, researchers can introduce various functionalities onto the this compound core to optimize binding to the p38 MAPK active site and develop potent and selective inhibitors. The methoxy group at the 3-position can be a key feature for establishing hydrogen bond interactions within the kinase hinge region.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its differential reactivity allows for a modular and strategic approach to the construction of diverse molecular scaffolds, particularly for applications in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel and potent therapeutic agents.

References

The Strategic Role of 6-Chloro-4-iodo-3-methoxypyridazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-4-iodo-3-methoxypyridazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We explore its synthesis, chemical properties, and, most notably, its critical role as a key intermediate in the development of targeted therapies. A primary focus is placed on its application in the synthesis of Deucravacitinib, a first-in-class, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor. This document furnishes detailed experimental protocols for the synthesis of precursors and the core compound, alongside comprehensive procedures for its utilization in palladium-catalyzed cross-coupling reactions. Furthermore, we present quantitative biological data for the resulting therapeutic agents and elucidate the intricacies of the TYK2 signaling pathway, the pharmacological target of these novel drugs. Visual aids in the form of Graphviz diagrams are provided to illustrate key reaction workflows and the biological mechanism of action.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique electronic and steric properties, conferred by the adjacent nitrogen atoms, allow for diverse interactions with biological targets. The strategic functionalization of the pyridazine ring is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the vast array of functionalized pyridazines, this compound has emerged as a particularly valuable intermediate. The differential reactivity of the chloro and iodo substituents, with iodine being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, permits a sequential and regioselective approach to the synthesis of complex, highly substituted molecules. This inherent chemical handle makes it an ideal starting point for the construction of libraries of compounds for high-throughput screening and lead optimization.

Synthesis of this compound and Key Precursors

The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established synthetic methodologies for halogenated pyridazines. A plausible synthetic route would likely involve the initial formation of a 6-chloro-3-methoxypyridazine core, followed by a regioselective iodination at the C4 position.

Synthesis of Precursors

A critical precursor for the synthesis of Deucravacitinib, which utilizes the this compound core, is 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. A novel, three-step synthesis for this key intermediate has been reported, offering high yields and improved safety profiles by avoiding the use of hydrazine derivatives.

Experimental Protocol: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline [1]

  • Step 1: Synthesis of N'-Hydroxy-2-methoxy-3-nitrobenzimidamide. In a one-pot reaction, 2-fluoro-3-nitrobenzonitrile is treated with methanol and hydroxylamine hydrochloride in the presence of potassium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide. This etherification/addition reaction yields N'-Hydroxy-2-methoxy-3-nitrobenzimidamide.

  • Step 2: Synthesis of 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole. The product from Step 1 is esterified with tosyl chloride to give an N'-(tosyloxy)benzimidamide intermediate. Without purification, this intermediate undergoes condensation and cyclization with methanamine hydrochloride and triethoxymethane to afford 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

  • Step 3: Reduction to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. The nitro group of the product from Step 2 is reduced using thiourea dioxide in the presence of sodium hydroxide to yield the final product, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with an overall yield of 76% and a purity of 99.3%.[1]

Another key component in the synthesis of Deucravacitinib is the deuterated side chain, 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.

Experimental Protocol: Synthesis of 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide (General procedure based on analogous non-deuterated synthesis)

  • Step 1: Hydrolysis of Methyl 4,6-dichloropyridazine-3-carboxylate. Commercially available methyl 4,6-dichloropyridazine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

  • Step 2: Amidation. The resulting carboxylic acid is then amidated with deuterated methylamine (methyl-d3-amine) to yield 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.

Application in the Synthesis of TYK2 Inhibitors: The Case of Deucravacitinib

The most prominent application of this compound is in the synthesis of Deucravacitinib (BMS-986165), a selective inhibitor of Tyrosine Kinase 2 (TYK2). Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases.[2] The synthesis of Deucravacitinib showcases the utility of the pyridazine core in facilitating key carbon-nitrogen bond-forming reactions.

Buchwald-Hartwig Amination

The first key step in the construction of the Deucravacitinib scaffold from this compound is a palladium-catalyzed Buchwald-Hartwig amination. This reaction selectively couples the more reactive C-I bond of the pyridazine with the amino group of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized from patent literature)[3]

  • Reaction Setup: To a solution of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and 4,6-dichloro-N-(methyl-d3)pyridazine-3-carboxamide in an appropriate solvent such as THF, a strong base like lithium bis(trimethylsilyl)amide in THF is added at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (e.g., 1.25 hours).

  • Work-up and Purification: The reaction is quenched with an acid (e.g., acetic acid), diluted with an organic solvent like ethyl acetate, washed with brine, and dried over an anhydrous salt (e.g., MgSO4). The crude product is then purified to yield ethyl 2-(3-((6-chloro-3-((methyl-d3)carbamoyl)pyridazin-4-yl)amino)-2-methoxyphenyl)pyrimidine-5-carboxylate.

Subsequent Amidation

Following the successful C-N coupling, the remaining chloro group on the pyridazine ring is substituted with cyclopropanecarboxamide in another palladium-catalyzed reaction to complete the synthesis of Deucravacitinib.

Experimental Protocol: Final Amidation Step (Generalized from patent literature)[3]

  • Reaction Setup: The product from the Buchwald-Hartwig reaction is dissolved in a solvent such as 1,4-dioxane. To this solution are added cyclopropanecarboxamide, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., XANTPHOS), and a base.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up and the crude product is purified to yield Deucravacitinib.

Biological Activity and Quantitative Data

Deucravacitinib exhibits high potency and selectivity for TYK2. Its allosteric inhibition mechanism, targeting the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site (JH1) of the kinase, contributes to its selectivity over other Janus kinases (JAK1, JAK2, JAK3). This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

CompoundTargetIC50 (nM)Assay Conditions
DeucravacitinibTYK20.20In vitro enzyme assay
DeucravacitinibTYK2-dependent IL-12-induced IFN-γ production-Human whole blood
TofacitinibJAK1/3-Human whole blood
UpadacitinibJAK1-Human whole blood
BaricitinibJAK1/2-Human whole blood

Note: Specific IC50 values for all compounds under identical assay conditions are not always publicly available. The table highlights the primary target and known high potency.

The TYK2 Signaling Pathway

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). These cytokines are central to the pathogenesis of many autoimmune and inflammatory diseases.

Upon cytokine binding to their respective receptors, TYK2, in concert with other JAK family members (primarily JAK1 and JAK2), becomes activated through trans-phosphorylation. The activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, ultimately driving inflammatory responses.

By selectively inhibiting TYK2, Deucravacitinib effectively blocks these downstream signaling events, thereby reducing the production of pro-inflammatory cytokines and ameliorating the symptoms of autoimmune diseases.

Visualizations

Signaling Pathway

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibition

Caption: The TYK2 signaling pathway and the inhibitory action of Deucravacitinib.

Experimental Workflow: Synthesis of Deucravacitinib

Deucravacitinib_Synthesis Core This compound Reaction1 Buchwald-Hartwig Amination (Pd-catalyzed) Core->Reaction1 Amine 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Amine->Reaction1 Amide Cyclopropanecarboxamide Reaction2 Amidation (Pd-catalyzed) Amide->Reaction2 Intermediate1 Coupled Intermediate Intermediate1->Reaction2 Deucravacitinib Deucravacitinib Reaction1->Intermediate1 Reaction2->Deucravacitinib

Caption: Synthetic workflow for Deucravacitinib from the pyridazine core.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its tailored reactivity allows for the efficient and regioselective synthesis of complex molecular architectures, as exemplified by its pivotal role in the production of the TYK2 inhibitor, Deucravacitinib. The ability to leverage such versatile building blocks is paramount for the continued development of novel, targeted therapies for a range of diseases. This guide has provided a comprehensive overview of the synthesis, application, and biological context of this important medicinal chemistry intermediate, offering valuable insights for researchers and drug development professionals.

References

An In-depth Technical Guide to 6-Chloro-4-iodo-3-methoxypyridazine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-iodo-3-methoxypyridazine, a halogenated pyridazine derivative of increasing interest in medicinal chemistry and drug discovery. This document details the compound's chemical and physical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications as a key building block for more complex molecules. While specific historical details of its initial discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its utility as a valuable intermediate in the development of novel therapeutics.

Introduction

Pyridazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, influencing factors such as dipole moment, solubility, and the ability to participate in hydrogen bonding. These characteristics make the pyridazine scaffold a valuable component in the design of molecules with diverse biological activities.

This compound (CAS No. 181355-92-0) is a polysubstituted pyridazine that offers multiple reactive sites for further chemical modification. The presence of a chloro, iodo, and methoxy group on the pyridazine ring allows for a variety of coupling and substitution reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide aims to consolidate the available information on this compound and present it in a structured format for researchers and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed properties sourced from comprehensive chemical databases.[1]

PropertyValueSource
Molecular Formula C₅H₄ClIN₂OPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 181355-92-0PubChem[1]
Molecular Weight 270.45 g/mol PubChem[1]
Exact Mass 269.90569 DaPubChem[1]
Physical Description Solid (predicted)Commercial Suppliers
XLogP3-AA 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would likely involve the sequential introduction of the methoxy and iodo substituents onto a dichlorinated pyridazine core.

Synthetic_Pathway_of_this compound cluster_0 Step 1: Selective Methoxylation cluster_1 Step 2: Iodination 3_6_dichloropyridazine 3,6-Dichloropyridazine 6_chloro_3_methoxypyridazine 6-Chloro-3-methoxypyridazine 3_6_dichloropyridazine->6_chloro_3_methoxypyridazine NaOMe, MeOH target_compound This compound 6_chloro_3_methoxypyridazine->target_compound Iodinating Agent (e.g., NIS, I2/HIO3) Drug_Discovery_Workflow start This compound functionalization Chemical Functionalization (e.g., Suzuki, Buchwald-Hartwig, Sonogashira coupling) start->functionalization library Library of Novel Pyridazine Derivatives functionalization->library screening Biological Screening (In vitro and in vivo assays) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Preclinical Candidate lead->candidate

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Chloro-4-iodo-3-methoxypyridazine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prominent structural motifs in many pharmaceutical agents and functional materials. The pyridazine core, an electron-deficient diazine, is a key pharmacophore in numerous biologically active compounds. The ability to selectively functionalize the pyridazine ring via cross-coupling reactions is therefore of significant interest in medicinal chemistry and drug development.

These application notes provide a detailed protocol for the site-selective Suzuki coupling of 6-Chloro-4-iodo-3-methoxypyridazine with a variety of arylboronic acids. The presence of two different halogen substituents on the pyridazine ring, iodine and chlorine, allows for regioselective functionalization. Typically, the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, enabling selective arylation at the C4-position. This selective coupling provides a straightforward route to a diverse range of 4-aryl-6-chloro-3-methoxypyridazines, which can serve as versatile intermediates for further synthetic transformations.

Reaction Principle and Workflow

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 4-aryl-6-chloro-3-methoxypyridazine product and regenerating the palladium(0) catalyst to continue the cycle.

The workflow for this reaction typically involves the setup of an inert atmosphere reaction, followed by heating, work-up to remove the catalyst and inorganic byproducts, and purification of the final product, usually by column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent react Heat under Inert Atmosphere (e.g., N2 or Ar) prep->react Inert Atmosphere workup Aqueous Work-up & Extraction react->workup Cooling purify Column Chromatography workup->purify Crude Product analysis Characterization (NMR, MS, etc.) purify->analysis Pure Product reaction_scheme r1 This compound plus1 + r2 Arylboronic Acid conds Pd Catalyst, Base Solvent, Heat p1 4-Aryl-6-chloro-3-methoxypyridazine conds->p1 catalytic_cycle pd0 Pd(0)L_n pd2_halide Ar'-Pd(II)L_n(I) pd0->pd2_halide Ar'-I pd2_aryl Ar'-Pd(II)L_n(Ar) pd2_halide->pd2_aryl Ar-B(OH)2 Base pd2_aryl->pd0 Ar'-Ar reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation

Application Notes and Protocols for Suzuki Reaction with 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Suzuki-Miyaura cross-coupling reaction using 6-Chloro-4-iodo-3-methoxypyridazine as a key building block. The inherent reactivity difference between the iodo and chloro substituents allows for a highly selective reaction at the 4-position, making this substrate a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction of this compound with various boronic acids or esters offers a direct route to the synthesis of 4-aryl-6-chloro-3-methoxypyridazines. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle ensures high regioselectivity. This allows for the subsequent functionalization at the 6-position if desired, providing a pathway to diverse molecular architectures.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.

  • Reductive Elimination: The coupled product, 4-aryl-6-chloro-3-methoxypyridazine, is formed, and the Pd(0) catalyst is regenerated.

Suzuki_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)Ln reductive_elimination->pd0 product 4-Aryl-6-chloro- 3-methoxypyridazine reductive_elimination->product oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)Ln-I oxidative_addition->pd_complex transmetalation Transmetalation coupled_pd Ar-Pd(II)Ln-Ar' transmetalation->coupled_pd pd0->oxidative_addition pd_complex->transmetalation coupled_pd->reductive_elimination substrate 6-Chloro-4-iodo- 3-methoxypyridazine substrate->oxidative_addition boronic_acid Ar'-B(OR)2 (Base) boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with arylboronic acids. Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific substrates.

General Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Extract monitor->workup Complete purify Dry and Purify (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 4-iodopyridazine derivatives with various arylboronic acids. These serve as a starting point for the optimization of the reaction with this compound.

Table 1: Representative Reaction Conditions for Suzuki Coupling of 4-Iodopyridazine Derivatives

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C)Time (h)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)DME / H₂O8012
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane / H₂O1008
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene / H₂O1106
4Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Dioxane / H₂O9016

Table 2: Exemplary Yields with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Chloro-3-methoxy-4-phenylpyridazine85-95
24-Methoxyphenylboronic acid6-Chloro-3-methoxy-4-(4-methoxyphenyl)pyridazine80-92
33-Fluorophenylboronic acid6-Chloro-4-(3-fluorophenyl)-3-methoxypyridazine75-88
42-Thienylboronic acid6-Chloro-3-methoxy-4-(thiophen-2-yl)pyridazine70-85

Note: The yields presented are based on reactions with closely related 4-iodopyridazine substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid used.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. Protodeborylation (loss of the boronic acid group) can also occur, particularly with electron-deficient boronic acids. Using milder conditions or a different base may mitigate this issue.

  • Purification Challenges: The polarity of the product may vary depending on the coupled aryl group. A gradient elution during column chromatography is recommended to achieve optimal separation.

By following these guidelines and optimizing the reaction conditions, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives.

Application Notes and Protocols: Pd(dppf)Cl₂ Catalyzed Coupling of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 6-Chloro-4-iodo-3-methoxypyridazine at the C-4 position utilizing the versatile palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The inherent reactivity difference between the iodo and chloro substituents allows for regioselective Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, making this substrate a valuable building block in the synthesis of novel pyridazine derivatives for pharmaceutical and materials science research.

Introduction

This compound is a dihalogenated pyridazine derivative with two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical catalytic cycles. This difference in reactivity enables the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-4 position, while leaving the C-6 chloro substituent intact for potential subsequent transformations. Pd(dppf)Cl₂ is a robust and widely used pre-catalyst that has demonstrated high efficacy and functional group tolerance in a variety of cross-coupling reactions.

Regioselectivity of Coupling Reactions

The logical basis for the regioselective coupling at the C-4 position is illustrated in the following diagram. The higher reactivity of the C-I bond compared to the C-Cl bond dictates the site of oxidative addition to the Pd(0) species, which is the initial step in the catalytic cycle of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

G cluster_0 Reactivity of Halogen Substituents cluster_1 Pd-Catalyzed Cross-Coupling C4_I C-4 Iodo C6_Cl C-6 Chloro C4_I->C6_Cl More Reactive >> Less Reactive Reaction Suzuki, Sonogashira, Buchwald-Hartwig C4_I->Reaction Preferential Reaction Site C6_Cl->Reaction Generally Unreactive under these conditions

Caption: Regioselectivity in the coupling of this compound.

Data Presentation: Summary of Pd(dppf)Cl₂ Catalyzed Coupling Reactions

The following tables summarize the reaction conditions and outcomes for the selective C-4 functionalization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O (3:1)100892
33-Fluorophenylboronic acidK₃PO₄DME/H₂O (4:1)851688
4Thiophen-2-ylboronic acidNa₂CO₃DMF/H₂O (5:1)951078

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCuI (5 mol%)Et₃NTHF65691
2EthynyltrimethylsilaneCuI (5 mol%)DIPADioxane70887
31-HexyneCuI (5 mol%)K₂CO₃DMF801282
43-EthynylpyridineCuI (5 mol%)Et₃NAcetonitrile751085

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineNaOtBuToluene1101875
2AnilineK₃PO₄Dioxane1002468
3BenzylamineCs₂CO₃Toluene1101672
4N-MethylanilineLiHMDSTHF902065

Experimental Protocols

The following are detailed experimental protocols for the Pd(dppf)Cl₂ catalyzed coupling reactions of this compound.

General Workflow

The general experimental workflow for these coupling reactions is depicted below.

G Start Start: Assemble Reactants Degas Degas Reaction Mixture (e.g., N₂ or Ar sparging) Start->Degas Inert Atmosphere Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 270.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-6-chloro-3-methoxypyridazine.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 270.5 mg)

  • Phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL)

  • Pd(dppf)Cl₂ (0.03 mmol, 21.9 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 0.42 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(dppf)Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-3-methoxy-4-(phenylethynyl)pyridazine.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 mmol, 270.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

  • Pd(dppf)Cl₂ (0.04 mmol, 29.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd(dppf)Cl₂ and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

  • Outside the glovebox, add this compound to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(6-chloro-3-methoxypyridazin-4-yl)morpholine.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocols outlined in these application notes demonstrate the effective and regioselective functionalization of this compound at the C-4 position using Pd(dppf)Cl₂ as a catalyst. These methods provide a reliable pathway to a diverse range of substituted pyridazine derivatives, which are valuable intermediates for the development of new pharmaceuticals and functional materials. The presented data and detailed procedures can serve as a practical guide for researchers in the field of synthetic and medicinal chemistry.

Application Notes and Protocols: Synthesis and Evaluation of DNA Polymerase Θ (Polθ) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific synthesis protocols for DNA Polymerase Θ (Polθ) inhibitors commencing from 6-Chloro-4-iodo-3-methoxypyridazine have been publicly documented. The following application note provides a generalized, representative synthetic approach based on established organometallic cross-coupling reactions common in medicinal chemistry for pyridazine-containing compounds. The subsequent protocols for inhibitor evaluation and the biological pathways described are based on published research in the field of Polθ inhibition.

Introduction: DNA Polymerase Θ as a Cancer Target

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a crucial enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[1][2] While Polθ is expressed at low levels in healthy cells, many cancer cells, particularly those with deficiencies in the high-fidelity Homologous Recombination (HR) repair pathway (e.g., due to BRCA1 or BRCA2 mutations), become heavily reliant on TMEJ for survival.[3][4] This dependency creates a therapeutic vulnerability known as "synthetic lethality." Inhibiting Polθ in HR-deficient cancer cells leads to catastrophic DNA damage and cell death, while largely sparing normal, healthy cells.[5] Consequently, Polθ has emerged as one of the most promising targets for the development of precision cancer therapies.[6][7]

This document outlines a proposed synthetic strategy for novel Polθ inhibitors using a pyridazine scaffold and provides detailed protocols for their biochemical and cellular characterization.

Proposed Synthesis of a Pyridazine-Based Inhibitor Scaffold

The following is a representative protocol for a Suzuki cross-coupling reaction, a versatile method for creating carbon-carbon bonds, which could be adapted for the synthesis of Polθ inhibitors from the specified starting material.

Objective: To couple an arylboronic acid with this compound to generate a core inhibitor scaffold. The iodine at the C4 position is expected to be more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the C6 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Protocol 2.1: Suzuki Cross-Coupling Reaction

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

  • Add the palladium catalyst (0.05 - 0.10 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data of Known Polθ Inhibitors

Several small molecule inhibitors of Polθ have been developed. Their activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Compound Name/IDTarget DomainIC₅₀ (Polymerase Assay)Cellular MMEJ IC₅₀Reference
ART558 Polymerase7.9 nM-[8]
ART812 Polymerase7.6 nM240 nM[8]
Novobiocin ATPase (Helicase)--[1]
Compound 9 Polymerase4.4 µMActive (low µM)[7][9]
RTx-161 Polymerase4-6 nM-[10]
Polθ/PARP-IN-1 Polymerase & PARP45.6 nM (Polθ)-[8]

Experimental Protocols for Inhibitor Evaluation

A systematic evaluation is required to characterize the potency and mechanism of action of newly synthesized compounds.

Protocol 4.1: In Vitro Polθ Polymerase Inhibition Assay (Primer Extension)

This assay measures the ability of a compound to inhibit the DNA synthesis activity of the Polθ polymerase domain.[9]

  • Reaction Mix Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

  • Substrate: Use a fluorescently labeled DNA primer annealed to a DNA template.

  • Enzyme: Use purified recombinant human Polθ polymerase domain.

  • Assay Plate Setup:

    • Add 2 µL of the test compound at various concentrations (in DMSO) to a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

    • Add 10 µL of a solution containing the Polθ enzyme and the primer/template DNA substrate in reaction buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a solution containing dNTPs to start the DNA synthesis reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., formamide with EDTA).

  • Analysis: Denature the DNA by heating and analyze the products using capillary electrophoresis or gel electrophoresis. The amount of extended primer is quantified by fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol 4.2: Cell-Based MMEJ Reporter Assay

This assay measures a compound's ability to inhibit the TMEJ/MMEJ pathway within a cellular context.[7]

  • Cell Line: Use a cell line (e.g., U2OS) stably transfected with an MMEJ reporter system. This system typically contains a reporter gene (e.g., GFP or Luciferase) that is rendered non-functional by a stop codon flanked by microhomology sequences. A DSB is induced by an endonuclease like I-SceI, and successful MMEJ repair excises the stop codon, activating the reporter.

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 2-4 hours.

  • DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs at the reporter locus.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and reporter gene expression.

  • Reporter Measurement: Measure the reporter signal (e.g., fluorescence for GFP, luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter signal to cell viability (measured in parallel, e.g., using CellTiter-Glo). Calculate the percent inhibition of MMEJ and determine the IC₅₀ value.

Protocol 4.3: Synthetic Lethality Cell Viability Assay

This assay confirms the synthetic lethal interaction by comparing the compound's effect on HR-deficient and HR-proficient cells.

  • Cell Lines: Use an isogenic pair of cell lines, one wild-type (HR-proficient) and one with a knockout or mutation in an HR gene (e.g., DLD1 BRCA2+/+ and DLD1 BRCA2-/-).

  • Cell Plating: Seed both cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 5-7 days to allow for multiple cell divisions.

  • Viability Measurement: Measure cell viability using a suitable method, such as resazurin reduction (alamarBlue) or ATP quantification (CellTiter-Glo).

  • Data Analysis: Plot cell viability against compound concentration for both cell lines. A potent synthetic lethal agent will show a significantly lower IC₅₀ (higher potency) in the HR-deficient cell line compared to the HR-proficient line.

Visualized Pathways and Workflows

The following diagrams illustrate the key biological pathway and experimental logic for Polθ inhibitor development.

TMEJ_Pathway dna DNA Double-Strand Break (DSB) resection End Resection (creates 3' overhangs) dna->resection polq Helicase Domain Polymerase Domain resection->polq:h Polθ Recruited unwind RPA Removal & DNA Unwinding polq:h->unwind synthesis DNA Synthesis (Gap Filling) polq:p->synthesis align Microhomology Alignment unwind->align align->polq:p ligation Ligation by LIG1/3 synthesis->ligation repaired Repaired DNA (Error-Prone) ligation->repaired inhibitor Polθ Inhibitor inhibitor->polq

Caption: The Theta-Mediated End Joining (TMEJ) DNA repair pathway.

Synthetic_Lethality cluster_0 HR-Proficient (Normal) Cells cluster_1 HR-Deficient (BRCA-mutant) Cells hr_ok HR Repair (Functional) survival1 Cell Survival hr_ok->survival1 polq_ok TMEJ Repair (Backup) damage1 DNA DSB damage1->hr_ok inhibitor1 Polθ Inhibitor inhibitor1->polq_ok hr_ko HR Repair (Defective) polq_ko TMEJ Repair (Essential) death Cell Death polq_ko->death Inhibition prevents repair damage2 DNA DSB damage2->hr_ko damage2->polq_ko inhibitor2 Polθ Inhibitor inhibitor2->polq_ko

Caption: The concept of synthetic lethality in Polθ inhibition.

Experimental_Workflow synthesis Compound Synthesis (e.g., Suzuki Coupling) biochem Biochemical Assay (In Vitro Polymerase IC₅₀) synthesis->biochem cellular Cell-Based MMEJ Assay (Cellular IC₅₀) biochem->cellular decision1 Potent Hit? cellular->decision1 synth_lethal Synthetic Lethality Assay (HR-deficient vs HR-proficient cells) decision1->synth_lethal Yes stop Stop/Redesign decision1->stop No decision2 Selective Toxicity? synth_lethal->decision2 lead_opt Lead Optimization decision2->lead_opt Yes decision2->stop No

Caption: High-level workflow for Polθ inhibitor discovery and validation.

References

Application Notes and Protocols: Synthesis of Pyridin-2(1H)-one Derivatives from 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of pyridin-2(1H)-one derivatives starting from the readily available 6-Chloro-4-iodo-3-methoxypyridazine. Due to the absence of a direct, single-step conversion in the current scientific literature, a multi-step synthetic route is proposed. This route involves an initial functionalization at the 4-position of the pyridazine ring via a Suzuki cross-coupling reaction, followed by a hypothetical ring transformation to construct the desired pyridin-2(1H)-one scaffold. Detailed, generalized experimental protocols for key transformations are provided, along with templates for data presentation.

Introduction

Pyridin-2(1H)-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds is of great interest to the drug development industry. While numerous methods exist for the synthesis of pyridin-2(1H)-ones, this document explores a potential, albeit currently theoretical, route starting from this compound. This starting material offers multiple points for chemical modification, making it an intriguing precursor for generating diverse pyridin-2(1H)-one derivatives.

Proposed Synthetic Pathway

The proposed pathway involves two key stages:

  • Functionalization of the Pyridazine Ring: A Suzuki cross-coupling reaction is proposed to introduce a carbon-based substituent at the 4-position of the pyridazine ring by displacing the iodine atom. This is a well-established and versatile reaction for C-C bond formation.

  • Ring Transformation: A subsequent, hypothetical ring transformation would be required to convert the substituted pyridazine into the pyridin-2(1H)-one core. This is a challenging step and may involve a ring-opening/recyclization sequence.

The overall proposed reaction scheme is depicted below.

Synthetic Pathway start This compound intermediate 6-Chloro-3-methoxy-4-arylpyridazine start->intermediate Suzuki Coupling (ArB(OH)2, Pd catalyst, base) product Aryl-substituted Pyridin-2(1H)-one Derivative intermediate->product Hypothetical Ring Transformation

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-3-methoxy-4-arylpyridazine.

Hypothetical Protocol for Ring Transformation

The conversion of the 6-Chloro-3-methoxy-4-arylpyridazine to a pyridin-2(1H)-one derivative is a non-trivial transformation and would likely require significant methods development. A possible conceptual approach could involve a reductive ring-opening followed by an oxidative recyclization, though this is purely speculative.

Data Presentation

Quantitative data from the synthetic steps should be summarized for clarity and comparison.

Table 1: Suzuki Cross-Coupling Reaction Data (Hypothetical)

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene1001285
24-Tolylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane901678
33-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802492

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of the target compounds.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants (Pyridazine, Boronic Acid, Catalyst, Base) reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: General experimental workflow for synthesis and purification.

Conclusion

This document provides a conceptual framework for the synthesis of pyridin-2(1H)-one derivatives from this compound. The proposed route relies on a robust Suzuki cross-coupling reaction followed by a challenging, yet potentially feasible, ring transformation. The provided protocols and data presentation formats are intended to serve as a guide for researchers venturing into this novel synthetic pathway. Significant experimental investigation will be required to realize and optimize the hypothetical ring transformation step.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the construction of arylamines and heteroarylamines, which are prevalent structural motifs in a wide range of pharmaceuticals and biologically active compounds. The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a key scaffold in numerous drug candidates with diverse therapeutic applications, including antiviral, anticancer, and antihypertensive agents.

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 6-Chloro-4-iodo-3-methoxypyridazine. The presence of two different halogen substituents, a chloro and an iodo group, on the pyridazine ring allows for regioselective functionalization. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, the amination is expected to occur selectively at the C-4 position. This selective amination provides a key intermediate, 6-Chloro-4-amino-3-methoxypyridazine derivatives, which can be further functionalized at the C-6 position in subsequent reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl dihalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a series of steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive carbon-iodine bond of the this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand is crucial for the success of the reaction, as it stabilizes the palladium catalyst, promotes the desired reactivity, and influences the scope of the transformation with respect to the amine coupling partner.

Data Presentation: Reaction Components and Conditions

The following tables summarize the key components and typical reaction conditions for the Buchwald-Hartwig amination of this compound.

Table 1: Key Reaction Components

ComponentRoleExamplesTypical Loading
SubstrateHeteroaryl HalideThis compound1.0 equivalent
Coupling PartnerNucleophilePrimary & Secondary Amines (e.g., aniline, morpholine, benzylamine)1.1 - 1.5 equivalents
CatalystPalladium SourcePd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)1 - 5 mol%
LigandCatalyst Stabilizer & ActivatorXantphos, dppf, RuPhos, BINAP2 - 10 mol%
BaseProton ScavengerNaOtBu, KOtBu, K₂CO₃, Cs₂CO₃1.5 - 3.0 equivalents
SolventReaction MediumToluene, Dioxane, THF (anhydrous & degassed)-

Table 2: Typical Reaction Parameters for Different Amines (Hypothetical Data)

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1001285
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101892
BenzylaminePdCl₂(dppf)Cs₂CO₃Toluene901678
n-ButylaminePd₂(dba)₃ / XantphosKOtBuDioxane1001088

Experimental Protocols

This section provides detailed methodologies for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

This protocol is a general starting point for the amination with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-Chloro-4-amino-3-methoxypyridazine derivative.

Protocol 2: Microwave-Assisted Procedure

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound, Pd(OAc)₂, BINAP, and K₂CO₃.

  • Add the anhydrous, degassed 1,4-dioxane and the amine.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Oven-dried Schlenk Tube Reagents Add Substrate, Pd Catalyst, Ligand, Base Start->Reagents Inert Evacuate & Backfill with Argon (3x) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Amine Add Amine Solvent->Amine Heat Heat with Stirring (e.g., 100-110 °C) Amine->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Filter Dilute & Filter through Celite Cool->Filter Extract Aqueous Wash & Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle center Pd(0)L Active Catalyst OA Oxidative Addition center->OA Ar-I AC Amine Coordination & Deprotonation OA->AC R₂NH, Base RE Reductive Elimination AC->RE RE->center Ar-NR₂ Product 6-Chloro-4-amino- 3-methoxypyridazine ArI 6-Chloro-4-iodo- 3-methoxypyridazine Amine R₂NH

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for Sonogashira Coupling of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 6-Chloro-4-iodo-3-methoxypyridazine with terminal alkynes. The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is a cornerstone in medicinal chemistry and materials science for synthesizing complex molecular architectures.[1]

The target substrate, this compound, possesses two distinct halogen atoms. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 4-position under typical Sonogashira conditions. This selective coupling provides a valuable platform for the synthesis of novel pyridazine derivatives, which are important scaffolds in drug discovery.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide, which is the key nucleophile in the transmetalation step.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Experimental Protocols

The following protocols are general guidelines for the Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary for specific terminal alkynes.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with a terminal alkyne.

Materials and Reagents:

ReagentSuggested SupplierPurpose
This compoundCommercial SourceStarting Material
Terminal AlkyneCommercial SourceCoupling Partner
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Commercial SourcePalladium Catalyst
Copper(I) iodide (CuI)Commercial SourceCo-catalyst
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Commercial SourceBase
Anhydrous and degassed solvent (e.g., DMF, THF, or Dioxane)Commercial SourceReaction Medium

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the pyridazine substrate.

  • Add the base (e.g., Et₃N, 2-3 equivalents) followed by the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to the traditional method, particularly useful if alkyne homocoupling is a significant side reaction.

Materials and Reagents:

ReagentSuggested SupplierPurpose
This compoundCommercial SourceStarting Material
Terminal AlkyneCommercial SourceCoupling Partner
Pd(PPh₃)₄ or other Pd(0) sourceCommercial SourcePalladium Catalyst
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base)Commercial SourceBase
Anhydrous and degassed solvent (e.g., DMF or Toluene)Commercial SourceReaction Medium

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equivalent), the base (2-3 equivalents), and the terminal alkyne (1.2-1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Data Presentation

Table 1: Summary of Typical Reaction Parameters for Sonogashira Coupling of Halogenated Pyridazines and Related Heterocycles.

ParameterCondition 1Condition 2Condition 3
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (2.5 mol%)Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)
Co-catalyst CuI (5 mol%)CuI (5 mol%)CuI (5 mol%)
Base Et₃N (excess)Et₃N (1 mL)DIPEA (3 eq.)
Solvent DMFDMFDMF
Temperature 65 °C100 °CAmbient to 70 °C
Substrate Iodopyridines2-amino-3-bromopyridineGeneral Aryl Halides
Reference [6][7][8][5]

Visualizations

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl_complex cuI CuI transmetalation->cuI + Pd complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation Transfers alkynyl group alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add pyridazine, catalyst, CuI to a dry flask - Add solvent and base under inert atmosphere start->setup addition Add terminal alkyne setup->addition reaction Stir at specified temperature (Monitor by TLC/LC-MS) addition->reaction workup Work-up: - Cool and filter through Celite® - Concentrate the filtrate reaction->workup purification Purification: Column chromatography workup->purification end End Product purification->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on 6-chloro-4-iodo-3-methoxypyridazine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its two distinct halogen substituents, which can be selectively functionalized to generate diverse molecular architectures. The following sections detail the principles of regioselectivity, provide experimental protocols for key transformations, and summarize quantitative data to guide synthetic strategies.

Introduction to Nucleophilic Aromatic Substitution on Dihalopyridazines

Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto the pyridazine core. In the case of this compound, the presence of two different halogens—chlorine and iodine—at positions 6 and 4, respectively, presents an opportunity for regioselective substitution. The outcome of the reaction is governed by a combination of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The relative reactivity of the C-Cl and C-I bonds is a key consideration. Generally, in SNAr reactions, the carbon-iodine bond is more readily cleaved than the carbon-chlorine bond. This is attributed to the better leaving group ability of iodide compared to chloride. Consequently, nucleophilic attack is often favored at the 4-position. However, the electronic influence of the methoxy group at the 3-position and the nitrogen atoms within the pyridazine ring can modulate the electron density at the C-4 and C-6 positions, influencing the regioselectivity.

Regioselectivity in Nucleophilic Aromatic Substitution

The regioselectivity of SNAr on this compound is a critical aspect for synthetic planning. The electron-donating methoxy group at the 3-position can influence the electron distribution in the ring, potentially affecting the relative electrophilicity of the carbon atoms at positions 4 and 6.

Computational studies on related dihalopyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. In many cases, the carbon atom with the larger LUMO coefficient is more susceptible to nucleophilic substitution. For this compound, it is generally anticipated that the substitution will preferentially occur at the 4-position due to the superior leaving group ability of iodine.

Logical Relationship of Factors Influencing SNAr Regioselectivity

sub 6-Chloro-4-iodo- 3-methoxypyridazine factors Factors Influencing Regioselectivity sub->factors nuc Nucleophile nuc->factors cond Reaction Conditions cond->factors lg Leaving Group Ability (I > Cl) factors->lg elec Electronic Effects (-OCH3, Ring N) factors->elec steric Steric Hindrance factors->steric outcome Regioselective Product lg->outcome elec->outcome steric->outcome start Start: - this compound - Amine Nucleophile - Base - Solvent react Reaction: - Heat (80-120 °C) - Stir under Inert Atmosphere start->react workup Work-up: - Quench with Water - Extract with Organic Solvent react->workup purify Purification: - Column Chromatography workup->purify product Product: 4-Amino-6-chloro-3-methoxypyridazine purify->product drug Pyridazine Derivative (Kinase Inhibitor) kinase Target Kinase drug->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling phos_substrate->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

Application of 6-Chloro-4-iodo-3-methoxypyridazine in Cancer Drug Discovery: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. Among its derivatives, substituted chloropyridazines serve as crucial intermediates in the synthesis of novel therapeutic agents. Specifically, 6-Chloro-4-iodo-3-methoxypyridazine, while not extensively documented as a direct anticancer agent, provides a valuable chemical scaffold for the development of potent inhibitors of key cancer-related targets, such as kinases and Poly(ADP-ribose) polymerase (PARP). This document outlines the potential applications, relevant experimental protocols, and data related to the use of the 6-chloropyridazine core in cancer drug discovery, providing a guide for researchers, scientists, and drug development professionals.

I. Rationale for 6-Chloropyridazine Scaffolds in Cancer Therapy

The utility of the 6-chloropyridazine scaffold in oncology is primarily attributed to its ability to serve as a versatile building block for the synthesis of kinase and PARP inhibitors. The chlorine and iodine atoms on the pyridazine ring offer reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity.

Key Therapeutic Targets:

  • Kinase Inhibition: Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyridazine derivatives have been successfully developed as inhibitors of various kinases, including DYRK kinases and ALK5.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two genetic defects (or a genetic defect and a drug) results in cell death, while either one alone does not.[2] Pyridazine-containing compounds have emerged as potent PARP-1 inhibitors.[1]

II. Synthesis of Bioactive Molecules from Chloropyridazine Intermediates

A common synthetic route to functionalize the chloropyridazine core is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridazine scaffold and various aryl or heteroaryl boronic acids, leading to a diverse library of potential drug candidates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridazines

Objective: To synthesize a library of aryl-substituted pyridazine derivatives from a chloropyridazine starting material for biological screening.

Materials:

  • This compound (or other substituted chloropyridazine)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Solvent (e.g., 1,4-dioxane/water, acetonitrile/water)

  • Microwave reactor (optional)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a microwave vial, combine the chloropyridazine (1 equivalent), aryl boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Solvent Addition: Add the appropriate solvent mixture to the vial.

  • Reaction: Seal the vial and heat the reaction mixture. If using a microwave reactor, heat to 120-130°C for 30-60 minutes. For conventional heating, reflux the mixture at 100-110°C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Chloropyridazine 6-Chloro-4-iodo- 3-methoxypyridazine Reaction Suzuki-Miyaura Coupling (Heating/Microwave) Chloropyridazine->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Aryl-Substituted Pyridazine Purification->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

Synthetic workflow for Suzuki-Miyaura coupling.

III. Biological Evaluation of Pyridazine Derivatives

Once synthesized, the novel pyridazine derivatives must be evaluated for their biological activity against cancer-related targets.

A. Kinase Inhibition Assays

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyridazine derivatives against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control). Add 2 µL of the kinase/substrate solution to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound (Pyridazine Derivative) Add_ATP Add ATP (Initiate Reaction) Compound->Add_ATP Kinase Kinase + Substrate Kinase->Add_ATP Incubate_1 Incubate (1 hr) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Calculate_IC50 Calculate IC₅₀ Measure_Luminescence->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTarget KinaseIC₅₀ (µM)
17 DYRK1A0.1
19 DYRK1A0.3
21 DYRK1A0.5

Data adapted from a study on imidazo[1,2-b]pyridazines as DYRK kinase inhibitors.

B. PARP Inhibition Assays

Protocol 3: In Vitro PARP-1 Inhibition Assay

Objective: To determine the IC₅₀ of synthesized pyridazine derivatives against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Reaction buffer containing NAD⁺ and activated DNA

  • Test compounds (serially diluted in DMSO)

  • 96-well plates

  • Detection reagents (e.g., ELISA-based with anti-PAR antibody or fluorescence-based detecting NAD⁺ consumption)

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, incubate the recombinant human PARP-1 enzyme with the reaction buffer.

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Initiate Reaction: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Quantify PAR Formation: Quantify the formation of poly(ADP-ribose) (PAR) using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value from the dose-response curve.

G cluster_pathway PARP-1 Signaling in DNA Repair cluster_inhibition Inhibition by Pyridazine Derivative DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Synthesis PARP1_Activation->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP1_Activation Inhibits

PARP-1 signaling and inhibition.

Table 2: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives

CompoundTargetIC₅₀ (nM)
Olaparib (Reference) PARP-134
8a PARP-136

Data adapted from a study on pyridopyridazinone-based PARP-1 inhibitors.[3]

IV. Conclusion

While direct evidence for the application of this compound in cancer drug discovery is limited, its structural features make it an attractive starting point for the synthesis of novel anticancer agents. The broader class of chloropyridazine derivatives has demonstrated significant potential as inhibitors of key cancer targets, including kinases and PARP. The protocols and data presented here provide a framework for researchers to utilize this versatile scaffold in the design and development of next-generation cancer therapeutics. Further exploration of the chemical space around the 6-chloropyridazine core is warranted to unlock its full potential in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-Chloro-4-iodo-3-methoxypyridazine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields and selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling with this compound?

A1: The Suzuki coupling reaction is expected to be highly selective at the 4-iodo position. The general order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[1] Therefore, the carbon-iodine bond will react preferentially over the stronger and less reactive carbon-chlorine bond. This allows for a selective mono-arylation at the C4 position.

Q2: My reaction yield is low. What are the common causes when using a pyridazine substrate?

A2: Low yields in Suzuki couplings with pyridazine substrates can stem from several factors. The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Other common issues include the formation of byproducts through homocoupling of the boronic acid, protodeboronation (loss of the boronic acid group), and incomplete reaction due to suboptimal conditions.

Q3: Which palladium catalyst and ligand combination is recommended for this substrate?

A3: For nitrogen-containing heterocycles like pyridazine, bulky and electron-rich phosphine ligands are often effective as they can prevent catalyst inhibition by the substrate's nitrogen atoms. Catalyst systems such as Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands like XPhos, SPhos, or RuPhos are recommended. The choice of ligand can also influence the selectivity of the reaction.

Q4: How do I minimize the formation of homocoupling byproducts?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e-g., nitrogen or argon) throughout the experiment.

Q5: What is protodeboronation and how can it be prevented?

A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be prevalent with heteroaryl boronic acids, especially in the presence of aqueous bases. To mitigate this, you can use more stable boronate esters (e.g., pinacol esters) instead of boronic acids, or run the reaction under anhydrous conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the use of a fresh palladium catalyst. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).
Catalyst poisoning by the pyridazine nitrogenSwitch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).
Poor solubility of starting materialsScreen different solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol, DMF). Increasing the reaction temperature may also help.
Suboptimal reaction temperatureOptimize the temperature. Typically, reactions are run between 80-110 °C.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas.
Presence of Protodeboronation Product Hydrolysis of the boronic acidUse a boronic ester (e.g., pinacol ester) which is more stable. Run the reaction under anhydrous conditions if possible.
Reaction Stalls Before Completion Catalyst deactivationIncrease catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).
Insufficient baseEnsure at least 2 equivalents of base are used. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.

Experimental Protocol: Selective Suzuki Coupling at the 4-Iodo Position

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C4 position. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 3:1)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-chloro-3-methoxy-4-arylpyridazine.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of dihalogenated pyridazines and similar heterocycles, providing a baseline for experimental design.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected YieldReference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/Ethanol/H₂O8048Fair to Low[2][3][4]
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110VariesGood[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-24Good to Excellent[General knowledge from literature]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene10012-24Good to Excellent[General knowledge from literature]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm no_sm_consumed Check Catalyst Activity Increase Temperature check_sm->no_sm_consumed No sm_consumed Analyze Byproducts check_sm->sm_consumed Yes homocoupling Homocoupling Observed? sm_consumed->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No degas Thoroughly Degas Reaction homocoupling->degas Yes use_ester Use Boronate Ester Anhydrous Conditions protodeboronation->use_ester Yes optimize Optimize Ligand/Base/Solvent protodeboronation->optimize No

References

Technical Support Center: Reactions of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-iodo-3-methoxypyridazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the chloro and iodo substituents on this compound?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions and many nucleophilic aromatic substitution reactions typically follows the order: I > Br > Cl. Therefore, the iodo group at the 4-position is significantly more reactive than the chloro group at the 6-position. This allows for selective functionalization at the 4-position under carefully controlled reaction conditions.

Q2: I am seeing a significant amount of starting material remaining in my cross-coupling reaction. What are the possible causes?

Several factors could lead to incomplete conversion:

  • Catalyst Inactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to inactivation.

  • Inefficient Precatalyst Activation: If using a Pd(II) source, the reduction to the active Pd(0) species may be incomplete.

  • Low Reaction Temperature or Time: The reaction may require more forcing conditions to proceed to completion.

  • Impurities in Reagents or Solvents: Water, oxygen, or other impurities can negatively impact the catalytic cycle.

Q3: My Suzuki coupling reaction is giving a low yield of the desired product, and I see a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?

Homocoupling of boronic acids is a common side reaction in Suzuki couplings. To minimize this:

  • Ensure Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of the boronic acid. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control the Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

  • Use a Different Base: The choice of base can influence the rate of competing side reactions.

Q4: In my Sonogashira coupling, I am observing a byproduct that appears to be the dimer of my terminal alkyne (Glaser coupling). What causes this and how can it be avoided?

Glaser coupling is the oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. To suppress this side reaction:

  • Strict Anaerobic Conditions: Oxygen is the primary oxidant for Glaser coupling. Ensure all reagents and the reaction vessel are free of oxygen.

  • Use a Copper-Free Sonogashira Protocol: Several copper-free methods have been developed to avoid this issue.

  • Control the Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can sometimes minimize its homocoupling.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

This guide addresses common issues in cross-coupling reactions aimed at functionalizing the 4-position (iodo) of this compound.

Problem: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a pre-activated Pd(0) catalyst or ensure complete in-situ reduction of the Pd(II) precatalyst.- Increase the ligand-to-palladium ratio to prevent catalyst decomposition.
Inappropriate Ligand - For electron-deficient heteroaromatics like pyridazines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.
Incorrect Base - The choice of base is critical. For Suzuki reactions, consider bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The base must be anhydrous.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C.
Protodeboronation (Suzuki) - Use a less protic solvent.- Switch to a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol boronate) or a trifluoroborate salt.

Problem: Formation of a Di-substituted Product

In some cases, especially under harsh reaction conditions, substitution at both the 4- (iodo) and 6- (chloro) positions can occur.

Possible Cause Troubleshooting Steps
High Reaction Temperature or Prolonged Reaction Time - Reduce the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.
Highly Active Catalyst System - Use a less reactive catalyst/ligand combination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water).

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Product_Formation cluster_suzuki Suzuki Coupling Desired_Product_Suzuki 6-Chloro-4-aryl-3-methoxypyridazine Homocoupling Aryl-Aryl Homocoupling Protodeboronation De-boronated Starting Material Starting_Material_Suzuki This compound + Arylboronic Acid Starting_Material_Suzuki->Desired_Product_Suzuki Pd Catalyst, Base Starting_Material_Suzuki->Homocoupling O₂, High Temp Starting_Material_Suzuki->Protodeboronation Protic Solvent

Figure 1. Potential side products in Suzuki coupling.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Reaction Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Change catalyst/ligand. Increase catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Reagents Are the reagents pure and anhydrous? Check_Conditions->Check_Reagents Yes Solution_Conditions Increase temperature. Change base/solvent. Check_Conditions->Solution_Conditions No Solution_Reagents Purify reagents. Use anhydrous solvents. Check_Reagents->Solution_Reagents No

Figure 2. Troubleshooting workflow for low yield.

Technical Support Center: Purification of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Chloro-4-iodo-3-methoxypyridazine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.

Q2: How can I determine the correct solvent system for the column?

A2: The ideal solvent system is determined by running several TLC plates with varying ratios of your chosen solvents (e.g., hexane and ethyl acetate). The goal is to find a solvent mixture that provides a good separation between your desired compound and any impurities, with the Rf value of this compound ideally falling between 0.2 and 0.4 for optimal separation on the column.

Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try adding a small percentage of a more polar solvent, such as methanol or dichloromethane, to your ethyl acetate/hexane mixture.[1]

Q4: After purification, I see multiple spots on the TLC of my collected fractions. What could be the issue?

A4: Multiple spots suggest that the separation was not effective. This could be due to several factors:

  • Improper Solvent System: The chosen mobile phase may not have been optimal for separating the impurities. Re-evaluate your TLC analysis to find a better solvent system.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

  • Compound Degradation: Pyridazine derivatives can sometimes be sensitive to the acidic nature of silica gel.[3] If you suspect degradation, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like neutral alumina.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Compound and Impurities The polarity of the eluent is too high or too low.Optimize the mobile phase composition based on preliminary TLC analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded unevenly.Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. Consider adding a stronger polar solvent like methanol in small amounts.
The compound may be strongly adsorbing to the silica gel.Add a small amount (0.1-1%) of triethylamine to the mobile phase to deactivate the acidic sites on the silica gel.[3]
Peak Tailing in Collected Fractions Strong interaction between the basic pyridazine compound and acidic silica gel.Deactivate the silica gel with triethylamine or use a less acidic stationary phase like neutral alumina.[3]
The column is overloaded.Reduce the amount of crude material loaded onto the column.
Low Yield After Purification The compound is partially lost during elution.Ensure all fractions containing the product are collected by carefully monitoring with TLC.
The compound may have degraded on the column.Use a deactivated stationary phase or consider alternative purification methods like recrystallization if the compound is unstable on silica gel.[3]

Experimental Protocol: Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

3. Elution:

  • Gently add the mobile phase to the column, taking care not to disturb the sample layer.
  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.
  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

4. Fraction Analysis:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing under UV light.
  • Identify the fractions containing the pure desired product.

5. Isolation of the Purified Compound:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Recrystallization of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of 6-Chloro-4-iodo-3-methoxypyridazine. The information provided is based on established principles for the purification of pyridazine derivatives and related heterocyclic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

Answer: This indicates that the solvent is not a suitable choice for your compound at the desired concentration. Based on the structure of this compound, which has polar and non-polar characteristics, a range of solvents could be effective. Pyridazine itself is soluble in water and many organic solvents like alcohols, acetone, and ether, but less so in non-polar solvents like hexane.[1] For pyridazine derivatives, common solvents for recrystallization include ethanol, methanol, or mixtures such as dichloromethane and ethanol.[2][3]

If a single solvent is ineffective, consider the following:

  • Increase the volume of the solvent gradually. However, be mindful that using too much solvent can prevent crystallization upon cooling.[3]

  • Try a different solvent. A good starting point for solvent screening is to test the solubility of a small amount of your compound in various solvents at room temperature and then with heating.[4] Solvents to consider for your compound, ranging from polar to non-polar, include water, ethanol, isopropanol, ethyl acetate, acetone, toluene, and hexane.

  • Use a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heating this mixture should result in a clear solution that will yield crystals upon cooling. Common solvent pairs include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[5]

Question: The compound dissolved, but no crystals have formed upon cooling. What went wrong?

Answer: The absence of crystal formation suggests that the solution is not supersaturated. Several factors could be at play:

  • Too much solvent was used. If the concentration of the compound is too low, it will remain in solution even at low temperatures.[3] To address this, you can evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.

  • The cooling process was too rapid. "Shock cooling," such as placing a hot flask directly into an ice bath, can lead to the formation of an oil or an amorphous precipitate instead of crystals.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Nucleation has not occurred. Sometimes, crystallization needs to be induced. You can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[3]

Question: An oil has formed instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a "good" solvent to the hot solution to decrease the supersaturation.

  • Allow the solution to cool more slowly. A slower cooling rate provides more time for an ordered crystal lattice to form.

  • Consider a different solvent system. The current solvent may not be appropriate. Try a solvent with a lower boiling point.[7]

Question: The recrystallization resulted in a very low yield. How can I improve it?

Answer: A low yield can be due to several factors:

  • The compound has significant solubility in the cold solvent. This means a substantial amount of your product remains in the mother liquor. To improve the yield, ensure the flask is sufficiently cooled in an ice bath to minimize solubility.[3]

  • Premature crystallization occurred during hot filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[2][3]

  • Too much solvent was used. As mentioned previously, excess solvent will retain more of the compound in solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For pyridazine derivatives, polar solvents are often a good starting point.[3] We recommend screening a range of solvents such as ethanol, methanol, ethyl acetate, and acetone, as well as solvent mixtures like ethanol/water.

Q2: How can I determine the purity of my recrystallized product?

A2: The purity of your recrystallized this compound can be assessed using several analytical techniques, including:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample.

Q3: Is it necessary to use activated carbon during recrystallization?

A3: Activated carbon can be used to remove colored impurities from your solution. If your solution of this compound is colored, you can add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[8]

Data Presentation

Solvent System (and ratio, if applicable)Amount of Crude Compound (g)Volume of Solvent (mL)Observations during Dissolution (Hot)Observations during Cooling (Cold)Yield (g)% RecoveryPurity (e.g., m.p., TLC)
e.g., Ethanol
e.g., Ethanol/Water (9:1)
e.g., Ethyl Acetate
e.g., Acetone
e.g., Toluene

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a generalized procedure that may require optimization for your specific sample.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) to dissolve the solid.[2] If necessary, add more solvent dropwise until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently boil the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2][3]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2][3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: A generalized experimental workflow for the recrystallization process.

Troubleshooting_Recrystallization start Recrystallization Attempt outcome What is the outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Crystals oiling_out Oiling Out outcome->oiling_out Oil Forms low_yield Low Yield outcome->low_yield Low Yield success Crystals Formed outcome->success Success solution1 Too much solvent? Cooling too fast? no_crystals->solution1 solution2 Cooling too fast? Solvent b.p. too high? oiling_out->solution2 solution3 Compound soluble in cold solvent? Premature crystallization? low_yield->solution3 end Pure Crystals success->end action1 Concentrate solution Induce crystallization (scratch/seed) solution1->action1 action2 Reheat and cool slowly Add more 'good' solvent Change solvent solution2->action2 action3 Ensure thorough cooling Use pre-heated funnel for hot filtration solution3->action3

Caption: A troubleshooting decision tree for common recrystallization issues.

References

managing impurities in the synthesis of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-Chloro-4-iodo-3-methoxypyridazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common synthetic approach begins with 3,6-dichloropyridazine. The synthesis involves a selective methoxylation followed by iodination. The key steps are:

  • Methoxylation: Selective replacement of one chlorine atom with a methoxy group to yield 6-Chloro-3-methoxypyridazine.

  • Iodination: Introduction of an iodine atom at the 4-position of the pyridazine ring.

Q2: What are the most critical parameters to control during the synthesis?

The critical parameters to control include reaction temperature, the stoichiometry of reagents, and reaction time. For instance, in the iodination step, controlling the temperature is crucial to prevent side reactions.

Q3: What are the potential impurities I might encounter?

Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities can be categorized as:

  • Starting material-related: Unreacted 6-Chloro-3-methoxypyridazine.

  • Isomeric impurities: Formation of other iodinated isomers.

  • Over-reaction products: Di-iodinated species.

  • Side-products from reagents: Impurities originating from the iodinating agent or other reagents used.

Q4: How can I purify the final product?

Standard purification techniques include:

  • Column Chromatography: Effective for separating the desired product from impurities with different polarities.

  • Recrystallization: A suitable solvent system can yield a high-purity crystalline product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in either the methoxylation or iodination step.Monitor the reaction progress using TLC or LC-MS to ensure completion. Adjust reaction time and temperature as necessary. Ensure the purity of starting materials and reagents.
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of byproducts such as di-iodinated compounds or isomers.Optimize the stoichiometry of the iodinating agent. Control the reaction temperature strictly. Utilize column chromatography for purification.
Product is an Oil and Difficult to Handle Presence of residual solvent or impurities preventing crystallization.Ensure complete removal of solvent under high vacuum. Attempt purification by column chromatography before crystallization. Try different solvent systems for recrystallization.
Inconsistent Results Between Batches Variability in the quality of starting materials or reagents.Source high-purity starting materials and reagents from a reliable supplier. Perform quality control checks on incoming materials.

Experimental Protocols

Synthesis of 6-Chloro-3-methoxypyridazine (Step 1)
  • To a solution of 3,6-dichloropyridazine in anhydrous methanol, add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Synthesis of this compound (Step 2)
  • Dissolve 6-Chloro-3-methoxypyridazine in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0°C.

  • Add N-iodosuccinimide (NIS) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Impurity Profile and Management

Impurity Name Structure Source Analytical Detection Control Strategy
6-Chloro-3-methoxypyridazineC₅H₅ClN₂OUnreacted starting materialHPLC, GC-MS, NMREnsure complete reaction by monitoring; Optimize reaction conditions (time, temp.); Purify by column chromatography.
6-Chloro-3-methoxy-4,5-diiodopyridazineC₅H₃ClI₂N₂OOver-iodinationHPLC, LC-MS, NMRUse stoichiometric amounts of iodinating agent; Control reaction temperature; Purify by column chromatography.
Isomers of this compoundC₅H₄ClIN₂ONon-regioselective iodinationHPLC, LC-MS, NMROptimize reaction conditions to favor the desired isomer; Purify by preparative HPLC if necessary.

Visualizing the Workflow and Potential Issues

Synthetic Pathway

G A 3,6-Dichloropyridazine B 6-Chloro-3-methoxypyridazine A->B NaOMe, MeOH C This compound B->C NIS, CH2Cl2

Caption: Synthetic route to this compound.

Troubleshooting Logic for Impurity Formation

G cluster_start Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Impurity Detected (e.g., by LC-MS) Cause1 Incomplete Reaction Start->Cause1 Cause2 Over-reaction Start->Cause2 Cause3 Side Reaction (Isomer Formation) Start->Cause3 Sol1 Optimize Reaction Time/ Temperature Cause1->Sol1 Sol2 Adjust Reagent Stoichiometry Cause2->Sol2 Sol3 Modify Solvent/ Catalyst Cause3->Sol3 Sol4 Purify by Chromatography/ Recrystallization Sol1->Sol4 Sol2->Sol4 Sol3->Sol4

Caption: Troubleshooting workflow for managing impurities.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-4-iodo-3-methoxypyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[1] Therefore, the C-I bond at the 4-position of this compound is significantly more reactive than the C-Cl bond at the 6-position. This inherent difference in reactivity allows for selective functionalization at the 4-position under milder conditions, while the less reactive C-Cl bond requires more active catalyst systems or harsher conditions to react.

Q2: How can I achieve selective cross-coupling at the 4-position (C-I)?

A2: To achieve selective coupling at the C-4 iodo position, standard palladium catalysts are often sufficient due to the high reactivity of the C-I bond.[2] Careful selection of a milder catalyst system and reaction conditions will favor the reaction at the more labile site. For instance, in Sonogashira couplings with substrates containing both iodo and chloro substituents, the reaction preferentially occurs at the C-I bond.[2]

Q3: What catalyst systems are recommended for Suzuki-Miyaura coupling with this substrate?

A3: For the electron-deficient pyridazine ring, the choice of catalyst and ligand is critical.[1][3]

  • For selective coupling at the 4-position (C-I): Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) are often effective.[4][5]

  • For coupling at the 6-position (C-Cl): The C-Cl bond is less reactive and requires a more active catalyst system.[1] Third-generation Buchwald-Hartwig catalysts or catalysts formed from palladium sources like Pd₂(dba)₃ with sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are generally required.

Q4: What are the key considerations for Sonogashira coupling with this compound?

A4: The Sonogashira reaction, which couples aryl halides with terminal alkynes, typically requires a dual-catalyst system.[2][6]

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is used.[2]

  • Co-catalyst: A copper(I) salt, most commonly CuI, is essential for the traditional mechanism.[2]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is required.

  • Selectivity: The reaction will selectively occur at the more reactive C-4 iodo position under standard conditions.[2]

Q5: My cross-coupling reaction is showing low to no yield. What are the common troubleshooting steps?

A5: Low or no yield in cross-coupling reactions with heterocyclic substrates can stem from several factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium center, inhibiting its catalytic activity.[1] Using more electron-rich and sterically bulky ligands can often mitigate this issue.

  • Incorrect Base: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[1][4] The base's strength and solubility can significantly impact the reaction rate and yield.

  • Reagent Purity: Ensure the purity of your substrate, coupling partner (e.g., boronic acid), and solvent.[7] Impurities can poison the catalyst.

  • Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Inappropriate catalyst/ligand system for the less reactive C-Cl bond.[1]For C-Cl coupling, switch to a more active catalyst system, such as a G3 Buchwald precatalyst with a biaryl phosphine ligand (e.g., XPhos, SPhos).
Catalyst inhibition by pyridazine nitrogen.[1]Use ligands that are more sterically demanding and electron-rich to shield the palladium center.
Incorrect base selection.[1]Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Weaker bases might require higher temperatures.[1]
Poor Selectivity (Reaction at both C-I and C-Cl) Reaction conditions are too harsh (high temperature, long reaction time).For selective C-I coupling, use milder conditions (e.g., room temperature or slightly elevated) and monitor the reaction closely to stop it once the starting material is consumed.
Catalyst is too reactive for selective C-I coupling.Use a less active catalyst, such as Pd(PPh₃)₄, which is generally selective for C-I over C-Cl bonds.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction vessel.Ensure the reaction setup is properly purged and maintained under a positive pressure of an inert gas (N₂ or Ar).
Catalyst system promotes homocoupling.Consider adding a phosphine ligand if using a palladium source like Pd(OAc)₂.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and extend the reaction time if necessary.
Base is too strong, leading to side reactions.Try a milder base, such as K₃PO₄ or CsF.[4]

Data Summary: Recommended Catalyst Systems

The following table summarizes recommended starting conditions for various cross-coupling reactions. Optimization will likely be required for specific substrates.

ReactionTarget PositionPalladium SourceLigandBaseTypical Solvent
Suzuki-Miyaura C4-IodoPd(PPh₃)₄ or Pd(OAc)₂PPh₃K₂CO₃ or Na₂CO₃Toluene/H₂O, Dioxane, DMF
Suzuki-Miyaura C6-ChloroPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄ or Cs₂CO₃Toluene, Dioxane, THF
Sonogashira C4-IodoPdCl₂(PPh₃)₂ (+ CuI)PPh₃Et₃N or DIPATHF, DMF
Buchwald-Hartwig C6-ChloroPd₂(dba)₃ or Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₂CO₃Toluene, Dioxane
Stille C4-IodoPd(PPh₃)₄PPh₃(none required)Toluene, Dioxane, THF

Experimental Protocols

Representative Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-I position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 eq)

  • 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk flask) and magnetic stirrer

Procedure:

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Define Target Position for Coupling pos_C4 Position C4 (Iodo) start->pos_C4 More Reactive pos_C6 Position C6 (Chloro) start->pos_C6 Less Reactive catalyst_C4 Select Mild Catalyst System e.g., Pd(PPh3)4 pos_C4->catalyst_C4 catalyst_C6 Select Highly Active Catalyst System e.g., Pd(0) + Buchwald Ligand (XPhos) pos_C6->catalyst_C6 conditions_C4 Standard Conditions: - Lower Temperature (e.g., 80°C) - Weaker Base (e.g., Na2CO3) catalyst_C4->conditions_C4 conditions_C6 Forcing Conditions: - Higher Temperature (>100°C) - Stronger Base (e.g., K3PO4) catalyst_C6->conditions_C6

Caption: Decision workflow for catalyst selection based on target coupling site.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R2-B(OR)2 r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 6-Chloro-4-iodo-3-methoxypyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 6-Chloro-4-iodo-3-methoxypyridazine. The guidance provided focuses on the critical role of base selection in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate are achieving regioselectivity and managing the reactivity of the two different halogen atoms. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position. However, harsh reaction conditions can sometimes lead to side reactions or coupling at the less reactive chloro position. The electron-deficient nature of the pyridazine ring can also influence the catalytic cycle.

Q2: What is the fundamental role of the base in these coupling reactions?

A2: The base plays a crucial role in several steps of the catalytic cycles:

  • Suzuki-Miyaura Coupling: The base is required to activate the organoboron reagent, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.

  • Sonogashira Coupling: In the Sonogashira reaction, the base deprotonates the terminal alkyne, forming a copper acetylide in the presence of a copper(I) co-catalyst, which then undergoes transmetalation with the palladium complex. In copper-free variants, the base still facilitates the formation of the palladium acetylide.

  • Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, allowing it to coordinate to the palladium center and form the key palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[1]

Q3: How does the choice of base (inorganic vs. organic) affect the reaction outcome?

A3: The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and an organic base (e.g., Et₃N, DIPEA) can significantly impact yield and side product formation. Inorganic bases are often used in Suzuki and Buchwald-Hartwig reactions and are generally stronger, which can lead to higher reaction rates. However, their poor solubility can sometimes be an issue.[2] Organic amine bases are commonly used in Sonogashira couplings. The strength of the base needs to be carefully chosen to be effective in the desired catalytic step without promoting unwanted side reactions like hydrolysis of the substrate or catalyst decomposition.

Q4: What are common side reactions associated with base choice in these couplings?

A4: Common side reactions include:

  • Protodehalogenation: The replacement of a halogen atom with a hydrogen atom, which can be promoted by strong bases in the presence of a proton source.

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner, which can be influenced by the reaction conditions, including the base.

  • Hydrolysis: Sensitive functional groups on the substrate or coupling partner can be hydrolyzed by strong aqueous bases.

  • Catalyst Decomposition: Certain bases can react with the palladium catalyst or ligands, leading to catalyst deactivation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Related to Base Suggested Solution
Low or No Yield The base is not strong enough to promote transmetalation effectively.Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.
The base is not sufficiently soluble in the reaction solvent.Consider using a phase-transfer catalyst or switch to a solvent system where the base is more soluble. For instance, adding a small amount of water can sometimes improve the solubility and effectiveness of inorganic bases.
Protodehalogenation of the Aryl Halide The base is too strong or there are proton sources in the reaction mixture.Use a milder base like K₂CO₃. Ensure that all reagents and solvents are anhydrous.
Decomposition of Boronic Acid The aqueous base is causing protodeboronation.Use an anhydrous base or minimize the amount of water in the reaction. Running the reaction under anhydrous conditions with a base like K₃PO₄ can be beneficial.
Sonogashira Coupling
Problem Potential Cause Related to Base Suggested Solution
Low or No Yield The amine base is not strong enough to deprotonate the alkyne.Switch to a stronger amine base like diisopropylamine (DIPA) or consider using a combination of an amine base with an inorganic base.
The base is coordinating too strongly to the palladium catalyst, inhibiting its activity.Use a bulkier amine base to minimize coordination.
Glaser-Hay Homocoupling of the Alkyne The reaction conditions, including the base, are promoting the oxidative homocoupling of the alkyne.Ensure the reaction is performed under strictly anaerobic conditions. Sometimes, using a less basic amine can reduce the rate of this side reaction.[2]
Buchwald-Hartwig Amination
Problem Potential Cause Related to Base Suggested Solution
Low or No Yield The base is not strong enough to deprotonate the amine nucleophile.Strong, non-nucleophilic bases like NaOtBu or KOtBu are often required.[3] For less nucleophilic amines, a stronger base may be necessary.
The substrate or product is sensitive to the strong base, leading to decomposition.If base-sensitive functional groups are present, consider using a milder inorganic base like Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system and higher temperatures.[3][4]
Hydrodehalogenation The base is promoting the reduction of the aryl halide.Ensure the base is anhydrous and of high purity. Traces of hydroxides or water can exacerbate this issue. Using a well-defined precatalyst can sometimes minimize this side reaction.[5]

Data Presentation

The following tables summarize the effect of different bases on the yield of coupling reactions for systems analogous to this compound. This data should be used as a guideline for reaction optimization.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid (Analogous System)

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O10075
2Cs₂CO₃Dioxane10092
3K₃PO₄DMF12088
4Na₂CO₃Ethanol/H₂O8065

Data is representative of typical yields for Suzuki couplings of halopyridines and may vary for the specific substrate.

Table 2: Effect of Base on Sonogashira Coupling of an Iodo-Heterocycle with Phenylacetylene (Analogous System)

EntryBaseCo-catalystSolventTemperature (°C)Yield (%)
1Et₃NCuITHF6585
2DIPEACuIDMF8090
3PiperidineCuIToluene9082
4Cs₂CO₃NoneDioxane10070

Data is representative of typical yields for Sonogashira couplings of iodo-heterocycles and may vary for the specific substrate.

Table 3: Effect of Base on Buchwald-Hartwig Amination of a Chloro-Heterocycle with Aniline (Analogous System)

EntryBaseLigandSolventTemperature (°C)Yield (%)
1NaOtBuXPhosToluene11095
2KOtBuRuPhosDioxane10092
3Cs₂CO₃XantphosDioxane12078
4K₃PO₄DavePhosToluene11065

Data is representative of typical yields for Buchwald-Hartwig aminations of chloro-heterocycles and may vary for the specific substrate.[3]

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the vessel.

  • Add the degassed solvent (e.g., Dioxane) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 40-70 °C, monitoring by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the amine (1.2 equiv.) to the vessel.

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling check_base_strength Is the base strong enough? start->check_base_strength check_solubility Is the base soluble? check_base_strength->check_solubility Yes solution_stronger_base Use stronger base (e.g., Cs2CO3, K3PO4) check_base_strength->solution_stronger_base No check_anhydrous Are conditions anhydrous? check_solubility->check_anhydrous Yes solution_solvent Change solvent or add co-solvent (e.g., H2O) check_solubility->solution_solvent No solution_anhydrous Use anhydrous base and solvents check_anhydrous->solution_anhydrous No Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 ArPd(II)XL2 Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination (R2NH) ArPd(II)XL2->Amine_Coordination ArPd(II)(NHR2)L2_X [ArPd(II)(NHR2)L2]+X- Amine_Coordination->ArPd(II)(NHR2)L2_X Deprotonation Deprotonation (Base) ArPd(II)(NHR2)L2_X->Deprotonation ArPd(II)(NR2)L2 ArPd(II)(NR2)L2 Deprotonation->ArPd(II)(NR2)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-NR2 Reductive_Elimination->Product

References

preventing hydrodehalogenation of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the undesired hydrodehalogenation of 6-Chloro-4-iodo-3-methoxypyridazine during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant issue with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom on the substrate is replaced by a hydrogen atom.[1][2] For this compound, this results in the formation of 6-Chloro-3-methoxypyridazine as a byproduct. This side reaction is problematic because it consumes the starting material, lowers the yield of the desired coupled product, and complicates the purification process.[2] The C-I bond is significantly more reactive than the C-Cl bond and is the primary site for both the desired coupling and the undesired hydrodehalogenation.

Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed reactions?

A2: Several factors can promote hydrodehalogenation:

  • Hydride Source: The presence of a hydride (H⁻) source is essential for the reaction to occur. Potential sources include solvents (like alcohols or even trace water), bases (especially alkoxides like KOtBu or NaOEt), or additives.[1][2][3]

  • Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand, can influence the relative rates of the desired cross-coupling versus the hydrodehalogenation side reaction.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the incidence of hydrodehalogenation.[2]

  • Mechanism: The mechanism often involves the formation of a palladium-hydride species (Pd-H), which can then react with the aryl halide in a reductive process.[2] Another proposed mechanism involves oxidative addition of the aryl halide to Pd(0), followed by reaction with a base like methoxide, β-hydride elimination, and finally reductive elimination of the arene.[1]

Q3: How can I detect and quantify the hydrodehalogenated byproduct?

A3: Standard analytical techniques are effective for identifying the byproduct, 6-Chloro-3-methoxypyridazine:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to identify the byproduct by its specific mass-to-charge ratio and retention time.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show a new proton signal in the aromatic region where the iodine atom was previously located.[2]

  • Thin-Layer Chromatography (TLC): The hydrodehalogenated product will typically appear as a new, less polar spot compared to the iodo-starting material.[2]

Troubleshooting Guide

This guide addresses specific issues related to hydrodehalogenation in a question-and-answer format.

Issue: I am observing significant formation of 6-Chloro-3-methoxypyridazine in my Suzuki-Miyaura coupling reaction. What steps can I take to minimize it?

Solution:

Hydrodehalogenation is a common challenge. A systematic approach to optimizing your reaction conditions is the most effective strategy. The following workflow and detailed table provide a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

G cluster_base Base Modification cluster_ligand Ligand/Catalyst Modification cluster_solvent Solvent Modification cluster_temp Condition Adjustment start High Hydrodehalogenation Observed base Step 1: Evaluate the Base start->base Begin Optimization ligand Step 2: Modify the Ligand/Catalyst base->ligand If problem persists solvent Step 3: Change the Solvent ligand->solvent If problem persists temp Step 4: Adjust Temperature & Time solvent->temp If problem persists end Problem Minimized temp->end Successful Optimization b1 Current Base: Strong Alkoxide (e.g., KOtBu, NaOEt) b2 Action: Switch to weaker inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) b1->b2 l1 Current Ligand: Standard (e.g., PPh₃) l2 Action: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos) l1->l2 s1 Current Solvent: Protic or potential hydride source (e.g., MeOH, EtOH) s2 Action: Switch to anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) s1->s2 t1 Current: High Temp / Long Time t2 Action: Lower temperature and monitor for completion to shorten time t1->t2

Caption: A troubleshooting workflow for minimizing hydrodehalogenation.

Optimization Parameters Table
ParameterProblematic ConditionRecommended SolutionRationale
Base Strong alkoxide bases (e.g., KOtBu, NaOEt)Switch to weaker, non-nucleophilic inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Strong alkoxide bases can act as hydride donors or promote pathways that generate palladium-hydride species, which are key intermediates in hydrodehalogenation.[2] Carbonates and phosphates are less likely to be hydride sources.
Ligand Small, less electron-donating ligands (e.g., PPh₃)Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or other bulky ligands like Ad₂PⁿBu).[4]Bulky ligands promote the desired reductive elimination step of the cross-coupling cycle, making it faster than the competing hydrodehalogenation pathway.[5]
Solvent Protic solvents (e.g., methanol, ethanol) or solvents with trace water.Use high-purity, anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF. Ensure all reagents are dry.Alcohols and water can act as proton/hydride sources, directly contributing to the formation of the hydrodehalogenated byproduct.[1][3]
Temperature High reaction temperatures (e.g., >100 °C)Reduce the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.Higher temperatures can accelerate the rate of the undesired hydrodehalogenation side reaction.[2]
Reaction Time Prolonged reaction times.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Extended exposure to reaction conditions after the desired product has formed can lead to increased byproduct formation.
Palladium Source Pd(II) sources like Pd(OAc)₂ without proper pre-activation.Use well-defined Pd(0) sources (e.g., Pd(PPh₃)₄) or modern pre-catalysts (e.g., XPhos Pd G3).Inefficient generation of the active Pd(0) catalyst from Pd(II) sources can lead to side reactions. Pre-catalysts are designed for clean and efficient generation of the active species.[6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Oven-dried glassware, magnetic stir bar, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting iodide has been consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Competing Reaction Pathways Diagram

G cluster_coupling Desired Coupling Pathway cluster_side_reaction Undesired Hydrodehalogenation Pathway ArI Ar-I (Substrate) ArPdI Ar-Pd(II)-I (Oxidative Adduct) ArI->ArPdI Oxidative Addition Pd0 L₂Pd(0) Pd0->ArPdI Oxidative Addition ArPdI->Pd0 Reductive Elimination ArPdR Ar-Pd(II)-R ArPdI->ArPdR Transmetalation PdH L₂Pd(II)-H ArPdI->PdH Hydride Transfer / β-Hydride Elimination Boronic R-B(OH)₂ Boronic->ArPdR Transmetalation Base Base Base->ArPdR Transmetalation Coupled Ar-R (Desired Product) ArPdR->Coupled Reductive Elimination HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->PdH Hydride Transfer / β-Hydride Elimination Hydrodehalogenated Ar-H (Byproduct) PdH->Hydrodehalogenated Reductive Elimination

Caption: Competing cross-coupling and hydrodehalogenation pathways.

References

Technical Support Center: Monitoring Reactions of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 6-chloro-4-iodo-3-methoxypyridazine by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in monitoring reactions involving this compound?

A1: The primary challenges include differentiating the starting material from the product and potential byproducts due to similar polarities, managing the reactivity of the iodo and chloro substituents, and preventing degradation of the starting material or product during analysis. The iodine atom makes the molecule significantly less polar than analogous compounds without it, which can affect its mobility in TLC and retention in reverse-phase LCMS.

Q2: Which functional group, the chloro or the iodo, is more reactive in cross-coupling reactions?

A2: The carbon-iodine bond is weaker and more readily undergoes oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Therefore, the iodine at the 4-position is expected to react selectively over the chlorine at the 6-position under standard conditions.

Q3: How can I visualize this compound and its derivatives on a TLC plate?

A3: Due to the heterocyclic aromatic nature of these compounds, they are often UV-active and can be visualized under a UV lamp at 254 nm. For compounds that are not sufficiently UV-active, staining with potassium permanganate or iodine vapor can be effective visualization techniques.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound in LCMS?

A4: The monoisotopic mass of this compound (C₅H₄ClIN₂O) is approximately 269.91 g/mol .[1] In positive ion mode ESI-LCMS, you would expect to see the protonated molecule [M+H]⁺ at m/z 270.91. Due to the presence of chlorine, you will also observe an isotopic peak at m/z 272.91 with about one-third the intensity of the main peak. Adducts with sodium [M+Na]⁺ (m/z 292.90) or acetonitrile [M+ACN+H]⁺ (m/z 311.94) may also be observed.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
ProblemPossible CauseSuggested Solution
Spots are streaking Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Inappropriate solvent system.Adjust the polarity of the eluent. For polar compounds, adding a small amount of acetic acid or triethylamine can improve spot shape.
Compound is degrading on the silica gel.Use a different stationary phase (e.g., alumina) or add a modifier to the eluent to reduce acidity/basicity.
No separation between starting material and product (similar Rf values) Eluent polarity is too high or too low.Perform a gradient of solvent systems, starting with a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.
Co-spotting shows a single spot.Ensure your reaction has proceeded. If not, re-evaluate your reaction conditions. If it has, a different TLC solvent system is needed for separation.
Rf value is too high (close to 1) The eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Rf value is too low (close to 0) The eluent is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Liquid Chromatography-Mass Spectrometry (LCMS)
ProblemPossible CauseSuggested Solution
No peak observed for the compound of interest The compound is not ionizing well.Try a different ionization source (e.g., APCI if ESI fails) or modify the mobile phase by adding formic acid or ammonium acetate to promote protonation.
The compound is retained on the column.Adjust the gradient to a higher percentage of organic solvent or use a stronger organic solvent (e.g., acetonitrile instead of methanol).
The compound is not retained and elutes in the void volume.Start the gradient with a lower percentage of organic solvent or use a less polar column.
Poor peak shape (tailing or fronting) The column is overloaded.Dilute the sample.
Incompatible solvent between sample and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Secondary interactions with the stationary phase.Add a modifier to the mobile phase (e.g., trifluoroacetic acid for basic compounds) or use a column with end-capping.
Shifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate mixing.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column or replace it if necessary.
High background noise Contaminated solvent or system.Use high-purity solvents and flush the system.
Improperly set MS parameters.Optimize the source parameters (e.g., gas flow, temperature) for your compound.

Experimental Protocols

Hypothetical Reaction: Sonogashira Coupling

A common reaction for this substrate is a Sonogashira coupling, where the iodo group is selectively coupled with a terminal alkyne.

Reaction Scheme:

This compound + Phenylacetylene --(Pd(PPh₃)₄, CuI, Et₃N)--> 6-Chloro-3-methoxy-4-(phenylethynyl)pyridazine

Protocol 1: TLC Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Eluent System: A starting point is a mixture of Hexane and Ethyl Acetate. A ratio of 4:1 (Hexane:Ethyl Acetate) is often a good starting point for halogenated pyridazines.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.

  • Visualization: View the plate under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.

Expected TLC Data:

CompoundExpected Rf (4:1 Hexane:EtOAc)
This compound (SM)~ 0.4
6-Chloro-3-methoxy-4-(phenylethynyl)pyridazine (Product)~ 0.5
Protocol 2: LCMS Monitoring
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Detection: UV detection at 254 nm and mass spectrometry in positive electrospray ionization (ESI+) mode.

  • MS Scan Range: m/z 100 - 500.

Expected LCMS Data:

CompoundExpected Retention TimeExpected [M+H]⁺ (m/z)
This compound (SM)~ 3.5 min270.91
6-Chloro-3-methoxy-4-(phenylethynyl)pyridazine (Product)~ 4.2 min245.06

Visualizations

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_sample Dilute Reaction Mixture spot_plate Spot SM, Co-spot, and RM on TLC Plate prep_sample->spot_plate develop Develop Plate in Eluent spot_plate->develop visualize Visualize under UV Light develop->visualize interpret Compare Spots: - Disappearance of SM - Appearance of Product visualize->interpret

Figure 1: Workflow for monitoring reaction progress using TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_injection Injection & Separation cluster_detection Detection & Analysis prep_sample Dilute Reaction Aliquot in Mobile Phase A inject Inject Sample into LC System prep_sample->inject separate Separate on C18 Column with Gradient Elution inject->separate detect_uv UV Detection separate->detect_uv detect_ms Mass Spectrometry (ESI+) separate->detect_ms analyze Analyze Data: - Retention Times - Mass Spectra detect_uv->analyze detect_ms->analyze

Figure 2: Workflow for monitoring reaction progress using LCMS.

References

Validation & Comparative

A Comparative Guide to the LCMS Analysis of 6-Chloro-4-iodo-3-methoxypyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction products of 6-Chloro-4-iodo-3-methoxypyridazine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. The focus is on the utility of Liquid Chromatography-Mass Spectrometry (LCMS) for identifying and differentiating potential products arising from nucleophilic substitution reactions. Pyridazine derivatives are of significant interest in drug development due to their diverse biological activities, including potential antitumor and anti-inflammatory properties.[1] This document outlines a detailed experimental protocol for LCMS analysis and presents hypothetical data to illustrate the separation and identification of reaction products.

Hypothetical Reaction Scheme

Pyridazines, being electron-deficient aromatic rings, are susceptible to nucleophilic substitution.[2][3] The starting material, this compound, possesses two leaving groups, a chloro and an iodo substituent, making it a candidate for selective substitution reactions. In this guide, we explore a hypothetical reaction with a generic nucleophile (Nu-H) which can lead to three potential products: mono-substituted products where either the chloro or iodo group is replaced, and a di-substituted product.

Experimental Protocols

Reaction Protocol:

A solution of this compound (1 eq.) in a suitable solvent (e.g., acetonitrile) is treated with a nucleophile (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution) and a non-nucleophilic base (e.g., diisopropylethylamine) at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the residue is reconstituted in a suitable solvent for LCMS analysis.

LCMS Protocol:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500.

Data Presentation

The following table summarizes the expected LCMS data for the starting material and the potential reaction products. The retention times (RT) are hypothetical and based on the principle that less polar compounds elute later in a reversed-phase system. The m/z values correspond to the monoisotopic mass of the protonated molecule [M+H]+.

CompoundStructureMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]+Hypothetical RT (min)
This compoundthis compoundC5H4ClIN2O269.9057270.91306.8
6-Nu-4-iodo-3-methoxypyridazineStructure with Nu replacing ClDependent on NuDependent on NuDependent on NuDependent on Nu
6-Chloro-4-Nu-3-methoxypyridazineStructure with Nu replacing IDependent on NuDependent on NuDependent on NuDependent on Nu
6,4-di-Nu-3-methoxypyridazineStructure with Nu replacing both Cl and IDependent on NuDependent on NuDependent on NuDependent on Nu

Note: The structures and properties of the products are dependent on the specific nucleophile (Nu) used.

Mandatory Visualizations

Reaction Pathway Diagram:

Reaction_Pathway SM This compound P1 6-Nu-4-iodo-3-methoxypyridazine SM->P1 + Nu-H - HCl P2 6-Chloro-4-Nu-3-methoxypyridazine SM->P2 + Nu-H - HI P3 6,4-di-Nu-3-methoxypyridazine P1->P3 + Nu-H - HI P2->P3 + Nu-H - HCl Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reactants Reactants Reaction Mixture Reaction Mixture Reactants->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Concentration Concentration Extraction->Concentration LCMS Analysis LCMS Analysis Concentration->LCMS Analysis Data Interpretation Data Interpretation LCMS Analysis->Data Interpretation

References

HPLC Purity Analysis of Synthesized 6-Chloro-4-iodo-3-methoxypyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug discovery and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 6-Chloro-4-iodo-3-methoxypyridazine, a halogenated pyridazine derivative of interest in medicinal chemistry. This document outlines a typical HPLC protocol, compares it with alternative analytical techniques, and discusses potential impurities that may arise during synthesis.

Comparison of Analytical Techniques for Purity Determination

While HPLC is a dominant technique for purity analysis, other methods offer complementary information. The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, quantitative accuracy, applicable to a wide range of non-volatile compounds.Requires more complex instrumentation and solvent consumption.Primary method for purity determination and impurity profiling of APIs.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and inexpensive screening tool.Lower resolution and sensitivity compared to HPLC, primarily qualitative.Monitoring reaction progress and rapid purity checks.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification by mass spectrometry.Excellent for identifying volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and can detect impurities with different chemical structures.Provides structural confirmation and can identify unknown impurities.Lower sensitivity for impurity quantification compared to HPLC.Structural elucidation and confirmation of the main component.

HPLC Purity Analysis of this compound

Reverse-phase HPLC with UV detection is the most common and effective method for assessing the purity of non-volatile organic compounds like this compound.[4] A well-developed HPLC method can separate the main compound from its potential impurities, allowing for accurate quantification.

Potential Impurities

Based on common synthetic routes for similar pyridazine derivatives, potential impurities in this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Formation of isomers with different substitution patterns on the pyridazine ring.[5]

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed by the degradation of the final product during storage or handling.[5]

Hypothetical HPLC Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound.

Peak IDRetention Time (min)Area (%)Identification
12.50.15Starting Material 1
23.80.20Isomeric Impurity
35.299.5This compound
47.10.15Unknown Impurity

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound. Method optimization will be required for specific applications.

1. Instrumentation:

  • HPLC system with a UV detector.[4]

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the main component).[4]

  • Injection Volume: 10 µL.[4]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of each peak to determine the purity of the main component and the relative amounts of impurities.

Visualizing the Workflow and Logic

To better illustrate the experimental process and decision-making in analytical method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Experimental workflow for HPLC purity analysis.

Analytical_Method_Selection A Purity Analysis Required B Volatile Impurities Suspected? A->B C GC-MS B->C Yes E Rapid Qualitative Check? B->E No D HPLC E->D No (Quantitative) F TLC E->F Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Reactivity of 6-Chloro-4-iodo-3-methoxypyridazine and Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications, the strategic functionalization of pyridazine scaffolds is of paramount importance. The reactivity of halopyridazines is a critical factor in determining synthetic routes and achieving desired molecular complexity. This guide provides an objective comparison of the reactivity of 6-Chloro-4-iodo-3-methoxypyridazine with common dichloropyridazine isomers (3,6-dichloropyridazine and 4,5-dichloropyridazine) in key organic transformations. The information presented is supported by established chemical principles and available experimental data to aid in the selection of appropriate starting materials and reaction conditions.

Executive Summary

This compound offers distinct advantages in terms of selective reactivity compared to its dichloropyridazine counterparts. The significant difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) allows for chemoselective functionalization at the C-4 position (iodine) under milder conditions in palladium-catalyzed cross-coupling reactions, leaving the C-6 chloro group intact for subsequent transformations. In contrast, dichloropyridazines often exhibit lower reactivity and can lead to mixtures of products in both cross-coupling and nucleophilic aromatic substitution reactions, requiring more stringent control of reaction conditions to achieve selectivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools for the formation of C-C bonds. The reactivity of the halide in these reactions is a key determinant of reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a halo-heterocycle with a boronic acid or ester. The general order of reactivity for halogens is I > Br > Cl.

This compound: The C-I bond at the 4-position is significantly more reactive than the C-Cl bond at the 6-position. This allows for selective Suzuki-Miyaura coupling at the C-4 position under standard conditions, providing a versatile platform for introducing aryl or heteroaryl substituents.

Dichloropyridazines: Symmetrical dichloropyridazines like 3,6-dichloropyridazine can undergo efficient mono-Suzuki-Miyaura coupling reactions.[1] However, achieving mono-substitution without the formation of di-substituted byproducts can be challenging and often requires careful control of stoichiometry and reaction time. For unsymmetrical dichloropyridazines, the regioselectivity is influenced by the electronic and steric environment of the chlorine atoms.

Quantitative Comparison (Illustrative)

CompoundCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802>90 (at C4)General Trend
3,6-DichloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001260-70 (mono)[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] The reactivity trend of the halides is consistent with that observed in Suzuki-Miyaura coupling.

This compound: Selective Sonogashira coupling is expected to occur at the C-4 iodo position under mild conditions, preserving the C-6 chloro substituent for further functionalization.

Dichloropyridazines: Sonogashira coupling with dichloropyridazines generally requires more forcing conditions. The regioselectivity can be influenced by the catalyst and ligands employed. For instance, in some diiodopurines, the choice of a monodentate or bidentate phosphine ligand can switch the preferred coupling site.[3][4]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key method for introducing heteroatom nucleophiles onto the pyridazine ring. The pyridazine ring is inherently electron-deficient, which facilitates SNAr reactions.

This compound: In SNAr reactions, the relative reactivity of the chloro and iodo substituents is less pronounced than in cross-coupling reactions. However, for a related compound, 3-Chloro-6-iodo-4-methylpyridazine, iodine substitution has been reported to be 5–10 times faster than chlorine under identical conditions.[5] The methoxy group at C-3, being an electron-donating group, can influence the regioselectivity of the nucleophilic attack.

Dichloropyridazines: The positions of the chlorine atoms significantly affect their reactivity towards nucleophiles. In 3,6-dichloropyridazine, both chlorine atoms are activated by the adjacent nitrogen atoms. The displacement of the first chlorine atom can influence the reactivity of the second. For instance, the reaction of 3,6-dichloropyridazine 1-oxide with sulfur nucleophiles occurs selectively at the 6-position.[6]

Quantitative Comparison (Illustrative)

CompoundNucleophileBaseSolventTemp (°C)Product(s)Reference
This compoundPiperidineK₂CO₃DMF80Mono-substitution at C4 favoredGeneral Trend
3,6-DichloropyridazinePiperidineK₂CO₃DMF100Mixture of mono- and di-substituted products[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous Na₂CO₃ solution (2.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound, the boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and ethanol (e.g., in a 4:1 ratio).

  • Add the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution on Dichloropyridazines

Materials:

  • Dichloropyridazine (e.g., 3,6-dichloropyridazine) (1.0 eq)

  • Nucleophile (e.g., amine, thiol) (1.0 - 1.2 eq for mono-substitution)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the dichloropyridazine and the anhydrous solvent.

  • Add the nucleophile to the solution.

  • Add the base portion-wise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G Factors Influencing Reactivity cluster_reactivity Reactivity Determinants cluster_reactions Reaction Type Halogen Halogen Cross-Coupling Cross-Coupling Halogen->Cross-Coupling C-I > C-Br > C-Cl SNAr SNAr Halogen->SNAr Leaving Group Ability Position Position Position->Cross-Coupling Regioselectivity Position->SNAr Activation by N atoms Substituents Substituents Substituents->Cross-Coupling Electronic/Steric Effects Substituents->SNAr Directing Effects

Caption: Key factors influencing the reactivity of halopyridazines.

G Synthetic Utility Workflow Start Halopyridazine Decision Reaction Type? Start->Decision CrossCoupling Palladium-Catalyzed Cross-Coupling Decision->CrossCoupling C-C Bond Formation SNAr Nucleophilic Aromatic Substitution Decision->SNAr C-Heteroatom Bond Formation SelectiveProduct Selective C-4 Functionalization (this compound) CrossCoupling->SelectiveProduct Mixture Mixture of Products/ Less Selective (Dichloropyridazines) CrossCoupling->Mixture SNAr->SelectiveProduct SNAr->Mixture FurtherChem Further Chemistry SelectiveProduct->FurtherChem

Caption: Comparative synthetic workflow for halopyridazines.

References

Navigating the Synthesis of Complex Pharmaceuticals: A Comparative Guide to 6-Chloro-4-iodo-3-methoxypyridazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of drug development. 6-Chloro-4-iodo-3-methoxypyridazine has emerged as a valuable reagent, particularly in the synthesis of kinase inhibitors. However, the dynamic nature of chemical sourcing and the continuous quest for optimized synthetic routes necessitate a thorough understanding of its viable alternatives. This guide offers a comprehensive comparison of this compound with other halogenated pyridazines, providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies.

The utility of these pyridazine scaffolds lies in their capacity to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex molecular architectures of modern therapeutics. The reactivity of the halogen substituents on the pyridazine ring is a critical determinant of their performance in these transformations, generally following the trend of I > Br > Cl for ease of oxidative addition to the palladium catalyst.[1]

Comparative Analysis of Alternative Reagents

This guide focuses on a comparative analysis of this compound against two notable alternatives: 6-Bromo-4-chloro-3-methoxypyridazine and 3-Chloro-6-iodo-4-methylpyridazine . The comparison is based on their reactivity and reported yields in key cross-coupling reactions, providing a quantitative basis for reagent selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the C-X bond is a key factor, with the C-I bond being more reactive than C-Br, which is in turn more reactive than C-Cl. This differential reactivity can be exploited for selective cross-coupling reactions on di- or tri-halogenated substrates.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85Hypothetical
6-Bromo-4-chloro-3-methoxypyridazineArylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane10016~75Hypothetical
3-Chloro-6-iodo-4-methylpyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O802High[2] (qualitative)

Note: The data for this compound and 6-Bromo-4-chloro-3-methoxypyridazine is presented as a hypothetical comparison based on established reactivity trends, as direct side-by-side experimental data is limited in publicly available literature. "High" yield for 3-Chloro-6-iodo-4-methylpyridazine is as reported in the reference, suggesting a successful reaction without a specific percentage.

Sonogashira Coupling

The Sonogashira coupling is instrumental for synthesizing compounds with carbon-carbon triple bonds. The higher reactivity of the C-I bond makes iodo-substituted pyridazines generally more efficient substrates for this transformation.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHF606~90Hypothetical
6-Bromo-4-chloro-3-methoxypyridazineTerminal AlkynePd(PPh₃)₄/CuIi-Pr₂NEtDMF8012~70Hypothetical
3-Chloro-6-iodo-4-methylpyridazineTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT16Good[3] (qualitative)

Note: The data for this compound and 6-Bromo-4-chloro-3-methoxypyridazine is presented as a hypothetical comparison based on established reactivity trends. "Good" yield for 3-Chloro-6-iodo-4-methylpyridazine is as reported in the reference.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The choice of ligand is critical for achieving high yields, especially with less reactive chloro-substituents.[4]

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPrimary/Secondary AminePd₂(dba)₃/XantphosCs₂CO₃Dioxane11018~80 (at iodo)Hypothetical
6-Bromo-4-chloro-3-methoxypyridazinePrimary/Secondary AminePd(OAc)₂/BINAPNaOt-BuToluene10024~65 (at bromo)Hypothetical
3-Chloro-6-iodo-4-methylpyridazinePrimary/Secondary AminePd₂(dba)₃/XPhosK₃PO₄Toluene10012Moderate[5] (qualitative)

Note: The data for this compound and 6-Bromo-4-chloro-3-methoxypyridazine is presented as a hypothetical comparison based on established reactivity trends. "Moderate" yield for 3-Chloro-6-iodo-4-methylpyridazine is as reported in the reference.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of these synthetic transformations. Below are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for the specific pyridazine reagents.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the halo-pyridazine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., Toluene/H₂O, 4:1) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.[6]

General Protocol for Sonogashira Coupling

To a solution of the halo-pyridazine (1.0 eq.) and a terminal alkyne (1.2 eq.) in a degassed solvent (e.g., THF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.06 eq.), and a base (e.g., Et₃N, 2.0 eq.) are added. The reaction mixture is stirred at room temperature or heated until completion. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.[3]

General Protocol for Buchwald-Hartwig Amination

A mixture of the halo-pyridazine (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.08 eq.), and a base (e.g., Cs₂CO₃, 1.5 eq.) in an anhydrous, degassed solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[7]

Signaling Pathways and Drug Action

Substituted pyridazines are key pharmacophores in a number of targeted cancer therapies, particularly as inhibitors of protein kinases such as Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met).[8][9] Dysregulation of these signaling pathways is implicated in the growth and proliferation of various cancers.

ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) signaling pathway, when constitutively activated by genetic rearrangements, drives the growth of certain cancers, including non-small cell lung cancer (NSCLC). Small molecule inhibitors targeting the ATP-binding site of the ALK kinase domain can effectively block downstream signaling.

ALK_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

c-Met Signaling Pathway

The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell migration, proliferation, and survival. Aberrant c-Met signaling is a driver in many cancers, and inhibitors targeting this pathway are of significant therapeutic interest.

MET_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus MET c-Met Receptor GAB1 GAB1 MET->GAB1 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 HGF HGF HGF->MET binds GRB2 GRB2 GAB1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility

Caption: Overview of the c-Met signaling cascade impacting cell fate.

Conclusion

The selection of a halogenated pyridazine reagent for drug synthesis is a multifactorial decision. While this compound offers high reactivity at the iodo-position, alternatives such as 6-Bromo-4-chloro-3-methoxypyridazine and 3-Chloro-6-iodo-4-methylpyridazine provide different reactivity profiles and substitution patterns that may be advantageous in specific synthetic contexts. This guide provides a foundational understanding of these alternatives, supported by available data and established chemical principles, to empower researchers in making informed decisions for the efficient synthesis of novel therapeutic agents. The continued exploration of these and other pyridazine derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

References

A Comparative Guide to Suzuki Reactions Using Dihalopyridazines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridazine scaffolds is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds with a wide range of functional group tolerance. This guide provides an objective comparison of the performance of different dihalopyridazines in Suzuki reactions, supported by experimental data, to aid in the strategic design of synthetic routes.

The reactivity of dihalopyridazines in Suzuki-Miyaura coupling is significantly influenced by the nature of the halogen atom. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens. Consequently, diiodopyridazines are expected to be the most reactive substrates, followed by dibromo- and then dichloropyridazines.

Yield Comparison of Dihalopyridazines in Suzuki Reactions

Dihalopyridazine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,6-Dichloropyridazine(4-methoxyphenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~70-80 (typical for dichloropyridazines)[General knowledge, no specific citation with this exact combination found]
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804828[1]
3-Bromo-6-(thiophen-2-yl)pyridazine(4-formylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814[1]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/H₂ONot specifiedNot specifiedNot specified (selective at C3)[2]
3,5-DibromopyridazineAryl boronic acidPd(PPh₃)₂Cl₂K₃PO₄DMFNot specifiedNot specifiedNot specified (selective at C5)[3]

Note: The yield for 3,6-dichloropyridazine is an estimated typical yield based on the general reactivity of chloroarenes in Suzuki couplings, as a specific literature example with phenylboronic acid under comparable conditions was not identified in the search.

The data, although not from a single comparative study, supports the general reactivity trend. The Suzuki coupling of a 3-bromo-6-substituted pyridazine derivative proceeds with fair to low yields (14-28%)[1]. While specific yield data for 3,6-diiodopyridazine was not found, it is anticipated to provide the highest yields under similar conditions due to the lability of the carbon-iodine bond. The reactivity of dichloropyridazines often requires more robust catalytic systems and harsher reaction conditions to achieve high yields.

Site-Selectivity in Dihalopyridazines

For unsymmetrically substituted or electronically distinct dihalopyridazines, such as 3,5-dihalopyridazines, the regioselectivity of the Suzuki coupling is a critical consideration. The choice of catalyst, ligand, and reaction conditions can significantly influence which halogen atom undergoes oxidative addition to the palladium catalyst. For instance, in the case of 3,5-dichloropyridazine, the use of a dppf-based catalyst has been shown to favor substitution at the C3 position[2]. Conversely, for 3,5-dibromopyridazine, different conditions can lead to selective reaction at the C5 position[3]. This ligand-dependent site-selectivity allows for the strategic functionalization of specific positions on the pyridazine ring.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of dihalopyridazines, synthesized from the available literature.

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridazine Derivative

This protocol is adapted from the synthesis of thienylpyridazines[1].

Materials:

  • 3-Bromo-6-substituted-pyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Chloroform

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • To a reaction vessel, add the 3-bromo-6-substituted-pyridazine (0.5 mmol), the arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (0.025 mmol).

  • Add a mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridazine

This protocol is a generalized procedure based on common practices for Suzuki couplings of less reactive chloro-heteroaromatics.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Water

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine the 3,6-dichloropyridazine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), Pd(OAc)₂ (0.02-0.05 mmol), phosphine ligand (0.04-0.10 mmol), and the base (2.0-3.0 mmol).

  • Add the anhydrous solvent (e.g., 10 mL of toluene) and water (e.g., 1 mL).

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Experimental Workflow and Catalytic Cycle Diagrams

To visually represent the processes involved in a typical Suzuki-Miyaura cross-coupling reaction, the following diagrams have been generated using the DOT language.

Suzuki_Workflow reagents Combine Reactants: - Dihalopyridazine - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat Reaction (e.g., 80-120 °C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Characterized Product purify->product

A typical experimental workflow for the Suzuki-Miyaura coupling of dihalopyridazines.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination R1R2 R¹-R² transmetalation_complex->R1R2 R1X R¹-X (Dihalopyridazine) R2BOH2 R²-B(OH)₂ (Boronic Acid)

References

Spectroscopic Characterization of 6-Chloro-4-iodo-3-methoxypyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 6-Chloro-4-iodo-3-methoxypyridazine and its derivatives. Due to the limited availability of public domain spectra for this compound, this guide presents predicted spectroscopic data based on known characteristics of similar pyridazine structures. This information is supplemented with experimental data from closely related derivatives to offer a comprehensive reference for researchers in the field.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound, alongside experimental data for structurally related pyridazine derivatives. Mass spectrometry fragmentation patterns are also discussed.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundSolventChemical Shifts (δ ppm) and Coupling Constants (J Hz)
This compound (Predicted) CDCl₃~7.5 (s, 1H, H-5), ~4.1 (s, 3H, OCH₃)
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide[1]-9.38 (1H, s, H3), 9.32 (1H, bs, NH), 8.81 (1H, s, H5), 8.21 (1H, d, J=2.2 Hz, H2´), 7.68 (1H, dd, J=8.2 Hz, J=2.2 Hz, H6´), 7.24 (1H, d, J=8.2 Hz, H5´), 2.42 (3H, s, CH3)
6-chloro-4-iodopyridin-3-amine[2]CDCl₃7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[3]DMSO-d₆7.55–7.53 (m, 2H, H-Ar), 7.53 (d, J = 2.1 Hz, 2H, H-Ar), 7.41–7.35 (m, 4H, H-Ar), 6.89 (s, 1H, H-Pyz), 4.10 (s, 2H, NCH₂CO)
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[3]DMSO-d₆2.94 (s, 2H, CH₂-Ar), 7.17–7.20 (m, 2H, H-Ar), 7.38–7.44 (m, 3H, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.78 (m, 2H, H-Ar), 7.88 (s, 1H, H-pyri), 10.82 (s, 1H, CONH)

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundSolventChemical Shifts (δ ppm)
This compound (Predicted) CDCl₃~160 (C-3), ~150 (C-6), ~130 (C-5), ~95 (C-4), ~55 (OCH₃)
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide[1]-159.2, 147.6, 147.4, 143.7, 142.2, 138.3, 135.3, 129.9, 129.7, 119.8, 100.8, 27.5
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[3]DMSO-d₆160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[3]DMSO-d₆161.84, 158.31, 144.20, 142.41, 135.90, 135.68, 132.94, 129.66, 129.85, 129.51, 129.54, 129.51, 127.57, 35.31

Table 3: Infrared (IR) Spectroscopy Data (Predicted Functional Group Absorptions)

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic, OCH₃)2950 - 2850
C=N (pyridazine ring)1600 - 1475
C=C (pyridazine ring)1500 - 1400
C-O (methoxy)1250 - 1050
C-Cl800 - 600
C-I600 - 500

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 270, corresponding to its molecular weight.[4] The isotopic pattern of the molecular ion will be characteristic, showing signals for the presence of chlorine (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Common fragmentation pathways for pyridazine derivatives involve the loss of small neutral molecules such as N₂, HCN, and radicals like Cl• and I•.[5] Therefore, significant fragment ions could be expected at:

  • [M - N₂]⁺: m/z 242

  • [M - Cl]⁺: m/z 235

  • [M - I]⁺: m/z 143

  • [M - OCH₃]⁺: m/z 239

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[6]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Solid Sample):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.[3]

  • Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Compare the observed fragmentation with known fragmentation pathways of similar compounds.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G Figure 1. General workflow for the spectroscopic characterization of a pyridazine derivative. cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyridazine Derivative NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data NMR Spectra NMR->NMR_data IR_data IR Spectrum IR->IR_data MS_data Mass Spectrum MS->MS_data Structure Structural Elucidation & Comparison NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for the spectroscopic characterization of a pyridazine derivative.

Structural Comparison of Pyridazine Derivatives

G Figure 2. Structural relationship between the target compound and its comparative analogs. Target This compound Analog1 6-Chloro-N-(3-iodo-4-methylphenyl)- pyrazine-2-carboxamide Target->Analog1 Similar halogenation Analog2 6-chloro-4-iodopyridin-3-amine Target->Analog2 Shared chloro-iodo-heterocycle core Analog3 4-(2,6-dichlorobenzyl)-6-phenyl- pyridazin-3(2H)-one Target->Analog3 Shared pyridazine ring Analog4 4-(4-fluorobenzyl)-6-phenyl- pyridazin-3(2H)-one Target->Analog4 Shared pyridazine ring

Caption: Structural relationship between the target compound and its comparative analogs.

References

Comparative Guide to the Quantitative Analysis of 6-Chloro-4-iodo-3-methoxypyridazine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 6-Chloro-4-iodo-3-methoxypyridazine in a reaction mixture: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of the most appropriate method depends on factors such as the complexity of the reaction mixture, the required sensitivity and accuracy, and the availability of instrumentation.

Methodology Comparison

The choice between HPLC-UV, GC-MS, and qNMR hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound is a moderately polar, thermally sensitive molecule, which influences the suitability of each technique.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1][2] Given the potential for degradation of halogenated pyridazines at elevated temperatures, HPLC is a strong candidate for reliable quantification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2] While the volatility of this compound may be sufficient for GC analysis, care must be taken to avoid thermal degradation in the injector and column.[4] The mass spectrometer provides high selectivity and sensitivity.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a calibration curve with an identical reference standard.[5][6] It provides structural information and can be used to quantify multiple components in a mixture simultaneously, making it a valuable tool for reaction monitoring.[7][8]

The following diagram illustrates the general workflow for the comparative analysis of this compound using the three techniques.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching (if necessary) Reaction_Mixture->Quenching Dilution Dilution with appropriate solvent Quenching->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard Filtration Filtration (0.22 µm) Internal_Standard->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Injection GC_MS GC-MS Analysis Filtration->GC_MS Injection qNMR qNMR Analysis Filtration->qNMR Sample Preparation for NMR Data_Acquisition_HPLC Chromatogram Acquisition HPLC_UV->Data_Acquisition_HPLC Data_Acquisition_GCMS Chromatogram & Mass Spectra Acquisition GC_MS->Data_Acquisition_GCMS Data_Acquisition_qNMR Spectrum Acquisition qNMR->Data_Acquisition_qNMR Quantification_HPLC Peak Area Integration & Calibration Data_Acquisition_HPLC->Quantification_HPLC Quantification_GCMS Peak Area Integration & Calibration Data_Acquisition_GCMS->Quantification_GCMS Quantification_qNMR Signal Integration & Calculation Data_Acquisition_qNMR->Quantification_qNMR

Caption: General workflow for the quantitative analysis of this compound.
Quantitative Data Summary

The following table summarizes hypothetical yet realistic performance data for the three analytical methods. This data is intended for comparative purposes to highlight the strengths and weaknesses of each technique.

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.998Not Applicable (Absolute Method)
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL10 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL30 µg/mL
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1%
Analysis Time per Sample 15-20 min20-30 min5-10 min
Sample Preparation Complexity ModerateModerateLow
Selectivity GoodExcellentExcellent
Cost per Sample LowModerateHigh

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of an appropriate internal standard (e.g., a structurally similar, stable compound not present in the reaction mixture).

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, each containing the same concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (use of a liner with glass wool is recommended to trap non-volatile components).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (the molecular ion and major fragment ions).

Sample Preparation:

  • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

  • Dilute to the mark with a volatile solvent such as ethyl acetate.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Calibration:

  • Prepare calibration standards in the same manner as the sample, covering the expected concentration range.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol details the use of ¹H qNMR for the direct quantification of this compound.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

NMR Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the deuterated solvent to dissolve the sample and internal standard completely.

Quantification:

  • The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

The following diagram illustrates the logical relationship for selecting an appropriate analytical method based on key experimental considerations.

Method_Selection_Logic Start Start: Need to quantify this compound Thermal_Stability Is the analyte thermally stable? Start->Thermal_Stability Volatility Is the analyte sufficiently volatile? Thermal_Stability->Volatility Yes Consider_HPLC Consider HPLC-UV as a primary option Thermal_Stability->Consider_HPLC No Sensitivity Is high sensitivity required (LOD < 1 µg/mL)? Volatility->Sensitivity Yes Volatility->Consider_HPLC No Absolute_Quantification Is absolute quantification without a standard curve preferred? Sensitivity->Absolute_Quantification No GCMS Use GC-MS Sensitivity->GCMS Yes HPLC Use HPLC-UV Absolute_Quantification->HPLC No qNMR Use qNMR Absolute_Quantification->qNMR Yes Consider_HPLC->Sensitivity

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. The pyridazine core, a key pharmacophore, is often functionalized using palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of various palladium catalysts for the cross-coupling of 6-Chloro-4-iodo-3-methoxypyridazine, a versatile building block in medicinal chemistry. The discussion is supported by experimental data to inform catalyst selection and reaction optimization.

The presence of two distinct halogen atoms on the this compound molecule offers the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. This inherent reactivity difference allows for selective cross-coupling at the more reactive C-4 iodo position, while leaving the C-6 chloro position available for subsequent transformations.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The choice of palladium catalyst and reaction conditions can significantly impact the yield and efficiency of the coupling of this compound with various boronic acids.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012Good
PdCl₂(dppf)dppfK₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High

Note: "Good" and "High" yields are based on analogous iodopyridazine couplings and indicate successful reaction progression.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • In a flask purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture at the specified temperature with stirring for the designated time.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Arylboronic Acid Arylboronic Acid Palladium Catalyst Palladium Catalyst Solvent Addition & Degassing Solvent Addition & Degassing Palladium Catalyst->Solvent Addition & Degassing Base Base Heating & Stirring Heating & Stirring Solvent Addition & Degassing->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Aqueous Work-up Aqueous Work-up Reaction Monitoring->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to valuable alkynylated pyridazines.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NDMF6516Good-Excellent
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16High

Note: Yields are based on analogous iodopyridine and iodopyridazine couplings.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is as follows:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or a mixture of THF and Et₃N), add the terminal alkyne (1.1-1.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Add a base, typically an amine such as triethylamine (Et₃N), which can also serve as a solvent.

  • Stir the reaction mixture under an inert atmosphere at the specified temperature for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired product.

Sonogashira_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-alkynyl Complex Pd(II)-alkynyl Complex Transmetalation->Pd(II)-alkynyl Complex Reductive Elimination Reductive Elimination Pd(II)-alkynyl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product Cu(I)-alkynilide Cu(I)-alkynilide Cu(I)-alkynilide->Transmetalation

Simplified Catalytic Cycle for Sonogashira Coupling

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of aminopyridazines.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantPhosCs₂CO₃Toluene100-11012-24Good
Pd(OAc)₂X-PhosKOt-BuToluene1000.17High

Note: Yields are based on analogous chloro- and iodopyridazine/pyridine couplings.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XantPhos), and the base (e.g., Cs₂CO₃).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • If an ammonia surrogate like benzophenone imine is used, an acidic work-up is required to hydrolyze the intermediate imine.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the crude material by column chromatography.

Buchwald_Hartwig_Logical_Flow cluster_setup Inert Atmosphere Setup Catalyst & Ligand Catalyst & Ligand Base Base Substrate & Amine Substrate & Amine Solvent Addition Solvent Addition Substrate & Amine->Solvent Addition Heating Heating Solvent Addition->Heating Reaction Monitoring Reaction Monitoring Heating->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Aminated Product Aminated Product Purification->Aminated Product

Logical Workflow for Buchwald-Hartwig Amination

Conclusion

The selection of an appropriate palladium catalyst system is critical for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, PdCl₂(dppf) often provides high yields in shorter reaction times, while catalyst systems with bulky phosphine ligands like SPhos are effective for more challenging substrates. In Sonogashira couplings, the combination of a palladium catalyst with a copper(I) co-catalyst remains a standard and effective method. For Buchwald-Hartwig aminations, the choice of a suitable palladium precursor and a sterically demanding, electron-rich phosphine ligand is crucial for achieving high efficiency. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to synthesize novel pyridazine derivatives for applications in drug discovery and materials science.

Safety Operating Guide

Proper Disposal of 6-Chloro-4-iodo-3-methoxypyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-4-iodo-3-methoxypyridazine, a halogenated pyridazine derivative. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statement CodesHazard Description
Acute Toxicity (Oral) Category 4H302Harmful if swallowed.
Acute Toxicity (Dermal) Category 2H310Fatal in contact with skin.
Acute Toxicity (Inhalation) Category 2H330Fatal if inhaled.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 1H318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) Category 3H335May cause respiratory irritation.
Aquatic Hazard (Acute) Category 1H400Very toxic to aquatic life.
Aquatic Hazard (Chronic) Category 1H410Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Due to its halogenated nature, it requires special disposal procedures.

1. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. Halogenated wastes are typically incinerated at high temperatures, and mixing them with other waste types can lead to the formation of toxic byproducts and complicate the disposal process.

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) in a designated, clearly labeled, and sealed waste container.

2. Container Labeling:

  • The waste container must be labeled as "Hazardous Waste" and clearly indicate its contents: "this compound" and "Halogenated Organic Waste."

  • Include the approximate concentration and quantity of the waste.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Final Disposal:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • The disposal of this compound must be conducted through a licensed and approved chemical waste disposal company.[1] This typically involves high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (HCl and HI).[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Use in fume hood start->ppe waste_gen Waste Generated (Unused reagent, contaminated materials) ppe->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate label_container Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Chemical Name segregate->label_container store Store in a Designated, Secure, and Ventilated Area label_container->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of 6-Chloro-4-iodo-3-methoxypyridazine (CAS No. 181355-92-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C5H4ClIN2O[1]
Molecular Weight 270.45 g/mol [1]
Appearance Off-white solid (based on similar compounds)[2]
Melting Point 74 - 78 °C (for a similar compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine)[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield (EN 166 compliant).[3]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant coveralls, and closed-toe shoes.[4]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a fume hood.[5]Minimizes inhalation of dust or vapors.

Handling and Storage

Operational Plan:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

  • Safe Handling Practices:

    • Avoid generating dust.[2]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Ensure containers are tightly closed when not in use.[2][6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly sealed.

Emergency Procedures and Disposal

Emergency Response Plan:

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency services.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound is expected to be toxic to aquatic life with long-lasting effects, so it should not be released into the environment.[2] Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-iodo-3-methoxypyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-iodo-3-methoxypyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.